DBCO-SS-PEG4-Biotin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C45H62N6O9S3 |
|---|---|
Molecular Weight |
927.2 g/mol |
IUPAC Name |
6-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethyldisulfanyl]ethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]hexanamide |
InChI |
InChI=1S/C45H62N6O9S3/c52-40(13-3-1-2-12-39-44-37(33-61-39)49-45(56)50-44)46-19-23-58-25-27-60-29-28-59-26-24-57-22-18-42(54)48-21-31-63-62-30-20-47-41(53)16-17-43(55)51-32-36-10-5-4-8-34(36)14-15-35-9-6-7-11-38(35)51/h4-11,37,39,44H,1-3,12-13,16-33H2,(H,46,52)(H,47,53)(H,48,54)(H2,49,50,56)/t37-,39-,44-/m0/s1 |
InChI Key |
ZUNYXNOVQARZNV-LJFGWUDESA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCCSSCCNC(=O)CCC(=O)N3CC4=CC=CC=C4C#CC5=CC=CC=C53)NC(=O)N2 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to DBCO-SS-PEG4-Biotin in Proteomics Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of DBCO-SS-PEG4-Biotin in Proteomics
In the dynamic field of proteomics, the ability to selectively isolate and identify proteins from complex biological systems is paramount. Chemical proteomics, a sub-discipline that employs chemical probes to study protein function, has been revolutionized by the advent of bioorthogonal chemistry. Among the powerful tools in the chemical biologist's arsenal is this compound, a versatile reagent designed for the enrichment and subsequent identification of azide-modified biomolecules.
This technical guide provides a comprehensive overview of this compound, detailing its core features, experimental applications, and the underlying principles of its use in advanced proteomics workflows. We will delve into detailed experimental protocols, present quantitative data from relevant studies, and visualize the intricate molecular processes and workflows associated with this reagent.
This compound is a multi-functional molecule that incorporates three key elements:
-
Dibenzocyclooctyne (DBCO): An alkyne group that participates in a highly efficient and bioorthogonal Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction with azide-containing molecules. This "click chemistry" reaction proceeds readily in biological systems without the need for a cytotoxic copper catalyst.
-
Disulfide (SS) Linker: A cleavable linker that allows for the mild elution of biotinylated proteins from streptavidin affinity resins. This feature is critical for reducing background noise and improving the recovery of target proteins for downstream analysis by mass spectrometry.
-
Polyethylene Glycol (PEG4) Spacer: A hydrophilic four-unit polyethylene glycol spacer that enhances the solubility of the reagent in aqueous buffers and extends the distance between the biotin and DBCO moieties, thereby minimizing steric hindrance and improving accessibility for both the click reaction and streptavidin binding.
-
Biotin: A high-affinity ligand for streptavidin, enabling the robust and specific enrichment of labeled proteins.
The unique combination of these features makes this compound an invaluable tool for a range of proteomics applications, including the study of post-translational modifications, activity-based protein profiling, and the identification of protein interaction partners.
Chemical Properties and Specifications
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design. The table below summarizes key specifications compiled from various suppliers.
| Property | Specification |
| Molecular Formula | C45H62N6O9S3 |
| Molecular Weight | 927.20 g/mol |
| Purity | ≥95% (typically assessed by HPLC) |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMSO, DMF, and other organic solvents |
| Storage Conditions | Store at -20°C, desiccated and protected from light |
| Cleavage Condition | Reducing agents such as DTT, TCEP, or BME |
Mechanism of Action: The Power of Bioorthogonal Chemistry
The utility of this compound in proteomics hinges on the principles of bioorthogonal chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction allows for the covalent labeling of azide-modified proteins in a highly selective manner, even within the complex milieu of a cell lysate.
The workflow can be conceptualized as a two-step process:
-
Metabolic or Enzymatic Incorporation of an Azide Handle: Target proteins are first tagged with an azide group. This can be achieved through various methods, such as the metabolic incorporation of azide-bearing amino acid or sugar analogs, or through the use of azide-modified chemical probes that react with specific protein functionalities.
-
Bioorthogonal Ligation with this compound: The azide-tagged proteins are then reacted with this compound. The strained ring of the DBCO group readily undergoes a [3+2] cycloaddition reaction with the azide, forming a stable triazole linkage.
The following diagram illustrates the fundamental reaction between an azide-modified protein and this compound.
Figure 1. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for a typical proteomics experiment involving the enrichment of azide-modified proteins using this compound, followed by mass spectrometry analysis. This protocol is adapted from studies investigating cell surface glycoproteins.
Metabolic Labeling of Cells with Azide Sugars
This step introduces the azide handle into the glycan structures of cell surface proteins.
-
Cell Culture: Culture cells of interest to the desired confluency (e.g., 80-90%).
-
Metabolic Labeling: Replace the normal growth medium with a medium supplemented with an azide-containing sugar analog (e.g., peracetylated N-azidoacetylmannosamine, Ac4ManNAz, at a final concentration of 25-50 µM).
-
Incubation: Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azide sugar into newly synthesized glycoproteins.
Labeling of Azide-Modified Proteins with this compound
This step covalently attaches the biotin tag to the azide-modified proteins.
-
Cell Harvesting and Lysis:
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Reaction:
-
To 1 mg of protein lysate, add this compound from a stock solution in DMSO to a final concentration of 100 µM.
-
Incubate the reaction for 1-2 hours at room temperature with gentle rotation.
-
Enrichment of Biotinylated Proteins
This step isolates the biotin-tagged proteins from the complex lysate.
-
Streptavidin Bead Preparation:
-
Resuspend streptavidin-conjugated magnetic beads in lysis buffer.
-
Wash the beads three times with lysis buffer to remove any preservatives.
-
-
Affinity Capture:
-
Add the prepared streptavidin beads to the lysate from the click chemistry reaction.
-
Incubate for 1-2 hours at 4°C with gentle rotation to allow for the binding of biotinylated proteins to the beads.
-
-
Washing:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads extensively to remove non-specifically bound proteins. A typical washing series includes:
-
Three washes with lysis buffer.
-
Three washes with a high-salt buffer (e.g., 1 M NaCl in PBS).
-
Three washes with PBS.
-
-
Elution and Sample Preparation for Mass Spectrometry
This step releases the captured proteins and prepares them for analysis.
-
Elution by Disulfide Cleavage:
-
Resuspend the washed beads in an elution buffer containing a reducing agent (e.g., 50 mM DTT in 50 mM ammonium bicarbonate).
-
Incubate for 1 hour at 37°C to cleave the disulfide bond and release the proteins from the beads.
-
-
Reduction and Alkylation:
-
Collect the eluate.
-
Further reduce the disulfide bonds by incubating with 10 mM DTT for 30 minutes at 56°C.
-
Alkylate the free thiols by adding 20 mM iodoacetamide and incubating for 30 minutes at room temperature in the dark.
-
-
In-solution Tryptic Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of any denaturants.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Desalting:
-
Acidify the digest with formic acid.
-
Desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.
-
Elute the peptides and dry them in a vacuum centrifuge.
-
LC-MS/MS Analysis
The final step involves the separation and identification of the peptides.
-
Sample Resuspension: Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
LC-MS/MS: Analyze the peptide sample using a high-resolution mass spectrometer coupled to a nano-liquid chromatography system.
Quantitative Data in Proteomics: A Case Study
| Protein Accession | Gene Symbol | Protein Name | Fold Change (BACE1 KO / WT) | p-value |
| P09972 | APLP1 | Amyloid-like protein 1 | 1.8 | <0.05 |
| Q61842 | L1CAM | Neural cell adhesion molecule L1 | 2.1 | <0.05 |
| Q61427 | CNTN2 | Contactin-2 | 2.5 | <0.01 |
| Q8CBB4 | SEZ6L | Seizure 6-like protein | 1.5 | <0.05 |
| P11499 | VCAM1 | Vascular cell adhesion protein 1 | 0.7 | <0.05 |
| Q61844 | NRCAM | Neuronal cell adhesion molecule | 1.9 | <0.05 |
| P16444 | NCAM1 | Neural cell adhesion molecule 1 | 1.3 | n.s. |
| P02751 | FN1 | Fibronectin | 0.8 | n.s. |
Note: This data is illustrative and adapted from the findings of studies on BACE1 substrates. The fold changes and p-values are representative of what a quantitative proteomics experiment using a DBCO-biotin reagent might yield.
Visualization of Workflows and Signaling Pathways
Visualizing complex biological processes and experimental workflows is crucial for understanding and communication. The following diagrams, created using the DOT language, illustrate key aspects of a proteomics experiment using this compound.
Experimental Workflow
This diagram outlines the major steps in a typical proteomics experiment using this compound for the enrichment of azide-modified proteins.
Figure 2. Experimental workflow for proteomics using this compound.
BACE1 Signaling Pathway and its Impact on the Neuronal Surface Glycoproteome
DBCO-biotin reagents have been instrumental in elucidating the role of proteases like BACE1 in modulating the cell surface proteome. BACE1 is a key enzyme in the pathogenesis of Alzheimer's disease, as it is responsible for the initial cleavage of the amyloid precursor protein (APP). However, it also cleaves a variety of other cell surface proteins, impacting various signaling pathways. The following diagram illustrates the role of BACE1 in processing some of its known substrates on the neuronal surface, a process that can be investigated using DBCO-biotin based proteomics.
Figure 3. BACE1-mediated cleavage of neuronal surface proteins.
Conclusion: Advancing Proteomics with Precision and Versatility
This compound stands out as a powerful and versatile tool in the modern proteomics laboratory. Its ability to facilitate the specific capture of azide-modified proteins through a bioorthogonal reaction, combined with the mild elution offered by its cleavable disulfide linker, enables cleaner and more comprehensive proteomics datasets. This technical guide has provided an in-depth overview of its properties, mechanism of action, and a detailed experimental protocol for its application.
The case study on BACE1 highlights how this class of reagents can be applied to unravel complex biological processes, such as the regulation of the neuronal surface glycoproteome. As proteomics research continues to push the boundaries of sensitivity and specificity, the use of well-designed chemical probes like this compound will undoubtedly play a pivotal role in advancing our understanding of protein function in health and disease, ultimately paving the way for the development of novel diagnostics and therapeutics.
A Technical Guide to Bioorthogonal Chemistry with DBCO Linkers
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of bioconjugation, the ability to perform chemical reactions within a living system without interfering with native biochemical processes is paramount. This principle, known as bioorthogonal chemistry, has been revolutionized by the development of "click chemistry," particularly the copper-free, strain-promoted azide-alkyne cycloaddition (SPAAC). At the forefront of this technology is the dibenzocyclooctyne (DBCO) linker, a powerful tool for the precise and stable ligation of molecules in complex biological environments.[1] This guide provides an in-depth technical overview of DBCO linkers, their core advantages, quantitative data, detailed experimental protocols, and visualized workflows to empower researchers in drug development and life sciences.
Core Principles: The Power of Strain-Promoted Click Chemistry
The cornerstone of DBCO's utility is the SPAAC reaction. DBCO is a cyclooctyne, the smallest stable cyclic alkyne, and its triple bond is highly strained within the eight-membered ring.[2] This inherent ring strain is the driving force that dramatically lowers the activation energy for the [3+2] cycloaddition reaction with an azide-functionalized molecule.[2]
The reaction proceeds rapidly and with high specificity under physiological conditions (temperature, pH, and aqueous environments) to form a stable triazole linkage.[2][3] Crucially, this reaction is bioorthogonal; neither the strained alkyne (DBCO) nor the azide group typically interacts or cross-reacts with the vast array of functional groups present in biological systems, such as amines and thiols.
A primary advantage of SPAAC over the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the elimination of the need for a cytotoxic copper(I) catalyst. This makes DBCO-mediated SPAAC exceptionally well-suited for applications involving live cells or in vivo studies where copper toxicity is a significant concern.
The diagram below illustrates the fundamental reaction between a DBCO-functionalized molecule (R1) and an azide-functionalized molecule (R2), resulting in a stable triazole conjugate.
Quantitative Data for Experimental Design
The efficiency and speed of the SPAAC reaction are critical for experimental success. The reaction kinetics are typically second-order, and the rate is highly dependent on the specific structure of the cyclooctyne.
This table summarizes the second-order rate constants for the reaction of various cyclooctynes with a model azide (benzyl azide), highlighting the superior reactivity of DBCO.
| Cyclooctyne | Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Key Characteristics |
| DBCO | ~0.1 - 1.0 | High ring strain, fast kinetics, widely used. |
| BCN | ~0.07 | Less strained than DBCO, slower kinetics. |
| OCT (Cyclooctyne) | ~2.4 x 10⁻³ | Simple cyclooctyne, significantly lower reactivity. |
| Cyclododecyne | < 2.4 x 10⁻³ | Larger ring, lower strain, very slow kinetics. |
Note: Reaction rates are influenced by the specific azide, solvent, and temperature. The data presented are representative values for comparison.
This table provides general guidelines for optimizing DBCO conjugation reactions.
| Parameter | Recommended Range | Notes |
| Molar Excess (DBCO-NHS ester to Protein) | 10 to 20-fold | For labeling primary amines on proteins. |
| Molar Excess (Azide-Molecule to DBCO-Protein) | 1.5 to 4-fold | For the subsequent SPAAC reaction. |
| Reaction pH (NHS Ester Labeling) | 7.0 - 9.0 | Amine acylation is favored at neutral to slightly basic pH. |
| Reaction pH (SPAAC) | 5.0 - 10.0 | SPAAC is robust across a wide pH range. |
| Reaction Time (NHS Ester Labeling) | 30 - 60 min | At room temperature. |
| Reaction Time (SPAAC) | 4 - 12 hours | Dependent on reactant concentrations. Can be performed at 4°C overnight. |
| DBCO Stability (on IgG) | ~3-5% loss of reactivity | Over 4 weeks at 4°C or -20°C. |
Experimental Protocols
The following sections provide detailed methodologies for common applications of DBCO linkers in bioconjugation.
This protocol describes the covalent attachment of a DBCO moiety to primary amines (e.g., lysine residues) on an antibody using an N-hydroxysuccinimide (NHS) ester-activated DBCO linker.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4).
-
DBCO-PEG4-NHS Ester.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).
-
Desalting columns or dialysis equipment for purification.
Procedure:
-
Antibody Preparation: Adjust the antibody concentration to 1-5 mg/mL in PBS, pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris) or sodium azide.
-
Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of DBCO-PEG4-NHS ester in anhydrous DMSO.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature with gentle stirring. Alternatively, the reaction can be performed for 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted DBCO reagent using a desalting column or by dialysis against PBS, pH 7.4.
-
Characterization: Determine the concentration of the DBCO-modified antibody. The degree of labeling (DOL) can be determined by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).
This protocol details the conjugation of the DBCO-labeled antibody (from Protocol 1) to a cytotoxic drug that has been functionalized with an azide group.
Materials:
-
Purified DBCO-labeled antibody.
-
Azide-functionalized cytotoxic drug or payload.
-
Reaction Buffer (e.g., PBS, pH 7.4).
Procedure:
-
Prepare Reactants: Dissolve the azide-functionalized payload in a suitable solvent (e.g., DMSO).
-
Conjugation Reaction: Add a 1.5- to 4-fold molar excess of the azide-payload to the solution of the DBCO-labeled antibody.
-
Incubation: Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C. The reaction progress can be monitored using techniques like Hydrophobic Interaction Chromatography (HIC) to analyze the drug-to-antibody ratio (DAR).
-
Purification: Purify the resulting ADC from excess payload and other reagents using methods such as Size Exclusion Chromatography (SEC) or tangential flow filtration.
-
Characterization: Characterize the final ADC product to determine its purity, DAR, and stability. Purity can be assessed by SEC, while the average DAR can be calculated from HIC peak areas.
Mandatory Visualizations: Workflows and Pathways
Visual workflows are critical for understanding the multi-step processes involved in bioorthogonal chemistry applications.
This diagram outlines the sequential steps for creating an ADC using DBCO-linker technology, from initial antibody activation to the final purified product.
This diagram illustrates how metabolic glycoengineering can be combined with DBCO-fluorophore conjugation to visualize cell surface glycans. This technique is widely used for cell tracking and imaging.
Conclusion
DBCO linkers and the associated SPAAC chemistry represent a robust and versatile platform for modern bioconjugation. The key advantages of high biocompatibility, rapid reaction kinetics, and exceptional stability make this technology indispensable for a wide range of applications, from the development of next-generation antibody-drug conjugates to advanced live-cell imaging and in vivo tracking. By understanding the core principles and leveraging the detailed protocols provided, researchers can effectively harness the power of DBCO-mediated bioorthogonal chemistry to advance their scientific and therapeutic objectives.
References
Methodological & Application
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO-SS-PEG4-Biotin
Introduction
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful and widely used bioorthogonal ligation technique in chemical biology, drug development, and life science research.[1][2] This copper-free click chemistry reaction occurs between a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), and an azide-functionalized molecule, forming a stable triazole linkage.[1][3] The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed rapidly and with high specificity under mild, physiological conditions without the need for a cytotoxic copper catalyst.[4]
DBCO-SS-PEG4-Biotin is a versatile reagent that incorporates a DBCO group for SPAAC, a biotin moiety for detection or purification, a polyethylene glycol (PEG) spacer, and a cleavable disulfide (SS) bond. The PEG linker enhances solubility and reduces steric hindrance, while the disulfide bond allows for the cleavage of the biotin tag from the conjugated molecule using reducing agents like dithiothreitol (DTT). This reagent is particularly useful for the biotinylation of azide-modified biomolecules such as proteins, nucleic acids, and small molecules for applications in affinity purification, immunoassays, and targeted drug delivery.
These application notes provide a detailed protocol for the biotinylation of an azide-modified protein with this compound and subsequent purification.
Key Features of SPAAC with this compound:
-
Biocompatibility: The copper-free nature of the reaction makes it suitable for use in living cells and with sensitive biological samples.
-
High Specificity: The DBCO group reacts selectively with azides, minimizing off-target reactions with other functional groups found in biological systems.
-
Mild Reaction Conditions: The reaction proceeds efficiently at room temperature and in aqueous buffers, preserving the integrity of biomolecules.
-
Cleavable Linker: The disulfide bond allows for the removal of the biotin label after its intended use, which can be advantageous in certain downstream applications.
-
Versatility: The biotin handle enables a wide range of applications, including streptavidin-based detection and purification.
Experimental Protocols
Materials
-
Azide-modified protein (e.g., antibody, enzyme) in an amine-free and azide-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: PBS, pH 7.4
-
Quenching Reagent (optional): e.g., Azide-PEG4-Amine
-
Purification/Desalting columns (e.g., spin desalting columns)
-
Reducing agent for cleavage (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
Preparation of Reagents
-
Azide-Modified Protein Solution:
-
Prepare the azide-modified protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein buffer contains azides, it must be exchanged with an azide-free buffer prior to the reaction.
-
-
This compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF. Vortex to ensure the reagent is fully dissolved.
-
SPAAC Reaction Procedure
-
Reaction Setup:
-
Add a 2 to 4-fold molar excess of the this compound stock solution to the azide-modified protein solution.
-
The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 20% to maintain protein stability.
-
-
Incubation:
-
Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. Reaction times may vary depending on the specific reactants and concentrations.
-
-
Quenching (Optional):
-
To quench any unreacted DBCO reagent, a molar excess of an azide-containing quenching reagent can be added and incubated for an additional 30 minutes.
-
Purification of the Biotinylated Protein
-
Removal of Excess Reagent:
-
Remove the unreacted this compound and other small molecules using a spin desalting column or through dialysis against the Reaction Buffer.
-
-
Characterization (Optional):
-
The success of the biotinylation can be confirmed by methods such as SDS-PAGE, which may show a shift in the molecular weight of the protein, or by mass spectrometry. The incorporation of the DBCO group can be monitored by UV-Vis spectroscopy, as DBCO has a characteristic absorbance around 310 nm.
-
Cleavage of the Disulfide Bond (Optional)
-
To cleave the disulfide bond and remove the biotin tag, incubate the purified conjugate with a reducing agent such as 50 mM DTT for 1-2 hours at room temperature.
-
The cleaved biotin fragment can then be removed by a desalting column.
Data Presentation
| Parameter | Recommended Value/Range | Reference |
| Molar Excess of DBCO Reagent | 2 - 30 fold | |
| Reaction Solvent | Aqueous buffer (e.g., PBS, pH 7.4) with <20% DMSO/DMF | |
| Reaction Temperature | 4°C to 37°C | |
| Reaction Time | 2 - 24 hours | |
| DBCO Absorbance Maximum | ~310 nm |
Mandatory Visualization
Caption: Experimental workflow for SPAAC with this compound.
References
Application Notes and Protocols for DBCO-SS-PEG4-Biotin Conjugation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and optimal buffer conditions for the successful conjugation of DBCO-SS-PEG4-Biotin to azide-containing molecules via copper-free click chemistry, also known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).
Introduction
This compound is a versatile reagent for the biotinylation of molecules containing an azide group. This conjugation reaction is highly efficient and specific, proceeding rapidly under mild, biocompatible conditions without the need for a cytotoxic copper catalyst[1][2][3]. The reaction forms a stable triazole linkage[1][3]. The inclusion of a polyethylene glycol (PEG4) spacer enhances the hydrophilicity of the conjugate, and the disulfide (SS) bond within the linker allows for cleavage of the biotin moiety under reducing conditions. This technology is widely used in bioconjugation, drug delivery, and various life science applications.
Optimal Buffer Conditions
The efficiency of the DBCO-azide conjugation is influenced by several factors, including pH, temperature, and the composition of the reaction buffer. The following table summarizes the optimal conditions for this reaction.
| Parameter | Recommended Conditions | Notes |
| pH | 7.0 - 9.0 | The reaction is efficient within this range. A common choice is phosphate-buffered saline (PBS) at pH 7.4. |
| Temperature | 4°C - 37°C | Reactions are faster at higher temperatures. For sensitive biomolecules, the reaction can be performed at 4°C overnight. |
| Buffers | PBS, HEPES, Carbonate/Bicarbonate, Borate | Use non-amine and non-azide containing buffers to avoid side reactions. |
| Additives | Generally not required | The reaction is highly efficient without the need for catalysts or other additives. |
| Solvent | Aqueous buffers | This compound should first be dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction buffer. |
Experimental Workflow
The following diagram illustrates the general workflow for the conjugation of this compound to an azide-containing molecule.
References
Downstream Analysis of Proteins Labeled with DBCO-SS-PEG4-Biotin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-SS-PEG4-Biotin is a versatile reagent that enables the efficient labeling and subsequent analysis of azide-modified biomolecules. This reagent incorporates three key functional elements: a Dibenzocyclooctyne (DBCO) group for copper-free click chemistry, a disulfide (SS) linker that is cleavable under reducing conditions, and a biotin moiety for high-affinity purification and detection. The polyethylene glycol (PEG4) spacer enhances solubility and minimizes steric hindrance.[1][2][3][4][5] This combination of features makes this compound an invaluable tool in proteomics for applications such as activity-based protein profiling, mapping protein-protein interactions, and identifying drug targets.
The copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between the DBCO group and an azide-modified protein offers high specificity and biocompatibility, allowing for the labeling of proteins in complex biological systems, including living cells. The cleavable disulfide bond is a critical feature, permitting the gentle elution of labeled proteins from streptavidin affinity resins, thereby improving recovery and preserving protein integrity for downstream analysis.
This document provides detailed protocols for the downstream analysis of proteins labeled with this compound, including affinity purification, Western blot analysis, and mass spectrometry-based identification.
Key Applications
-
Affinity Purification: Isolation of labeled proteins from complex mixtures for subsequent analysis.
-
Western Blotting: Detection and quantification of specific biotinylated proteins.
-
Mass Spectrometry: Identification and quantification of labeled proteins and characterization of post-translational modifications.
Experimental Protocols
Protocol 1: Affinity Purification of Biotinylated Proteins
This protocol describes the enrichment of biotinylated proteins using streptavidin-functionalized agarose or magnetic beads.
Materials:
-
Cell lysate containing this compound labeled proteins
-
Streptavidin Agarose or Streptavidin Magnetic Beads
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Wash Buffer (e.g., PBS with 0.1% Tween-20)
-
Elution Buffer (e.g., 10 mM DTT or 100 mM β-mercaptoethanol in PBS)
-
Microcentrifuge tubes
-
End-over-end rotator
Procedure:
-
Lysate Preparation: Lyse cells containing the azide-modified protein of interest that has been reacted with this compound. Clarify the lysate by centrifugation to remove cellular debris.
-
Bead Equilibration: Wash the streptavidin beads three times with Lysis Buffer.
-
Binding: Add the clarified lysate to the equilibrated streptavidin beads. Incubate for 1-2 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation (for agarose) or using a magnetic stand (for magnetic beads). Discard the supernatant. Wash the beads extensively (3-5 times) with Wash Buffer to remove non-specifically bound proteins.
-
Elution: To elute the captured proteins, add Elution Buffer containing a reducing agent (DTT or β-mercaptoethanol) to the beads. This will cleave the disulfide bond in the this compound linker. Incubate for 30-60 minutes at room temperature.
-
Sample Collection: Pellet the beads and collect the supernatant containing the eluted proteins. The sample is now ready for downstream analysis such as SDS-PAGE, Western blotting, or mass spectrometry.
Protocol 2: Western Blot Analysis of Biotinylated Proteins
This protocol details the detection of biotinylated proteins by Western blot using streptavidin conjugated to horseradish peroxidase (HRP).
Materials:
-
Purified biotinylated protein sample (from Protocol 1) or total cell lysate
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Streptavidin-HRP conjugate
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific binding of the detection reagent.
-
Streptavidin-HRP Incubation: Incubate the membrane with a diluted solution of Streptavidin-HRP in Blocking Buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound Streptavidin-HRP.
-
Detection: Incubate the membrane with ECL detection reagents according to the manufacturer's instructions.
-
Imaging: Visualize the biotinylated proteins using a chemiluminescence imaging system.
Protocol 3: Sample Preparation for Mass Spectrometry
This protocol outlines the on-bead digestion of enriched biotinylated proteins for identification by mass spectrometry.
Materials:
-
Streptavidin beads with bound biotinylated proteins (from Protocol 1, before elution)
-
Denaturation Buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)
-
Reduction Solution (e.g., 10 mM DTT)
-
Alkylation Solution (e.g., 55 mM iodoacetamide)
-
Trypsin solution (mass spectrometry grade)
-
Digestion Buffer (e.g., 50 mM ammonium bicarbonate)
-
Formic acid
Procedure:
-
On-Bead Denaturation, Reduction, and Alkylation:
-
Wash the beads with bound protein twice with Digestion Buffer.
-
Resuspend the beads in Denaturation Buffer and incubate for 15 minutes at room temperature.
-
Add Reduction Solution and incubate for 30 minutes at room temperature.
-
Add Alkylation Solution and incubate for 20 minutes in the dark.
-
-
On-Bead Digestion:
-
Wash the beads three times with Digestion Buffer to remove urea and alkylating agents.
-
Resuspend the beads in Digestion Buffer containing trypsin.
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Collection:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
-
Sample Desalting:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using a C18 StageTip or ZipTip.
-
-
LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
Quantitative data from downstream analyses can be summarized to compare the efficiency of protein enrichment and identification.
Table 1: Enrichment Efficiency of Biotinylated Proteins
| Sample | Total Protein (mg) | Protein in Eluate (µg) | Enrichment Factor |
| Control (Unlabeled) | 10 | < 1 | - |
| Labeled Lysate 1 | 10 | 150 | 1500x |
| Labeled Lysate 2 | 10 | 180 | 1800x |
Table 2: Mass Spectrometry Identification of Labeled Proteins
| Condition | Total Proteins Identified | Biotinylated Proteins Identified | % of Biotinylated Proteins |
| Before Enrichment | 3500 | 25 | 0.7% |
| After Enrichment | 800 | 750 | 93.8% |
Visualizations
Caption: Overall experimental workflow for downstream analysis.
References
Application Notes and Protocols: DBCO-SS-PEG4-Biotin
For Researchers, Scientists, and Drug Development Professionals
Introduction
DBCO-SS-PEG4-Biotin is a versatile reagent for the biotinylation of azide-containing biomolecules via copper-free click chemistry.[1][2][3] This reagent features a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a disulfide (SS) cleavable linker, a polyethylene glycol (PEG4) spacer, and a biotin moiety for detection or purification.[4][5] The SPAAC reaction is a bioorthogonal reaction that proceeds efficiently under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for applications involving live cells or sensitive biological molecules. The PEG4 spacer enhances solubility and reduces steric hindrance, while the disulfide bond allows for the cleavage of the biotin tag from the labeled biomolecule using reducing agents. These application notes provide an overview of the reaction parameters and detailed protocols for the use of this compound in bioconjugation.
Reaction Parameters: Time and Temperature
The reaction between this compound and an azide-functionalized molecule is a type of strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction is known for its high efficiency and mild reaction conditions.
General Reaction Conditions:
The SPAAC reaction with DBCO reagents is typically fast and can be carried out at room temperature. However, the optimal reaction time and temperature can be influenced by several factors, including the concentration of reactants, the specific biomolecules being conjugated, and the buffer composition.
| Parameter | Recommended Range | Notes |
| Temperature | 4°C to 37°C | Reactions are efficient at room temperature (approx. 20-25°C). Lower temperatures (4°C) can be used for overnight incubations to ensure stability of sensitive biomolecules. |
| Reaction Time | 2 to 12 hours | Typical reaction times are within this range. For many applications, 2-4 hours at room temperature is sufficient. Longer incubation times (e.g., overnight) can improve conjugation efficiency, especially for dilute solutions. |
| pH | 7.0 to 9.0 | A neutral to slightly basic pH is generally optimal for the stability of the DBCO group and the biomolecules. |
| Solvent | Aqueous buffers (e.g., PBS) | The reaction is compatible with aqueous buffers. Organic co-solvents like DMSO or DMF can be used to dissolve the this compound, but the final concentration in the reaction mixture should be kept low (typically <10%) to avoid denaturation of proteins. |
Experimental Protocols
Protocol 1: General Biotinylation of an Azide-Modified Protein
This protocol describes the general procedure for labeling a protein containing an azide group with this compound.
Materials:
-
Azide-modified protein
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Anhydrous DMSO or DMF
-
Reducing agent for cleavage (e.g., Dithiothreitol (DTT))
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Azide-Modified Protein: Dissolve the azide-modified protein in the reaction buffer to a final concentration of 1-10 mg/mL.
-
Prepare the this compound Solution: Shortly before use, prepare a stock solution of this compound in anhydrous DMSO or DMF at a concentration of 10 mM.
-
Reaction Setup: Add a 10-20 fold molar excess of the this compound solution to the azide-modified protein solution. The final concentration of the organic solvent should be kept below 10%.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove the excess, unreacted this compound using a desalting column or by dialysis against the reaction buffer.
-
Cleavage of the Disulfide Bond (Optional): To cleave the biotin tag, incubate the purified biotinylated protein with a reducing agent such as 10-50 mM DTT for 1-2 hours at room temperature.
-
Analysis: The success of the biotinylation can be confirmed by various methods such as SDS-PAGE analysis (which will show a shift in molecular weight), Western blot using a streptavidin-HRP conjugate, or mass spectrometry.
Protocol 2: Biotinylation of Azide-Modified Oligonucleotides
This protocol outlines the biotinylation of an azide-modified oligonucleotide.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)
-
Anhydrous DMSO or DMF
-
Ethanol for precipitation
Procedure:
-
Prepare the Azide-Modified Oligonucleotide: Dissolve the azide-modified oligonucleotide in the reaction buffer.
-
Prepare the this compound Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Reaction Setup: Add a 2-4 fold molar excess of the this compound solution to the oligonucleotide solution.
-
Incubation: Incubate the reaction for 4-17 hours at room temperature.
-
Purification: The biotinylated oligonucleotide can be purified by ethanol precipitation or by using a desalting column.
-
Analysis: The conjugation can be verified by gel electrophoresis (expecting a band shift) or mass spectrometry.
Visualizations
Caption: Experimental workflow for bioconjugation using this compound.
Caption: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.
Caption: Cleavage of the disulfide bond by a reducing agent.
References
- 1. DBCO-PEG4-Biotin [baseclick.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. DBCO PEG4 Biotin | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. This compound, DBCO reagents, Click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
Application Notes and Protocols for the Purification of DBCO-SS-PEG4-Biotin Conjugated Biomolecules
For Researchers, Scientists, and Drug Development Professionals
Introduction
The DBCO-SS-PEG4-Biotin linker is a versatile reagent used in bioconjugation, enabling the attachment of a biotin moiety to a biomolecule of interest through a copper-free click chemistry reaction with an azide-modified target. This linker incorporates a dibenzocyclooctyne (DBCO) group for strain-promoted alkyne-azide cycloaddition (SPAAC), a polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, a disulfide (SS) bond that is cleavable under reducing conditions, and a terminal biotin for affinity purification or detection.[][2][3] Proper purification of the resulting biomolecule conjugate is critical to remove unreacted linker, unconjugated biomolecules, and other reaction components, ensuring the purity and functionality of the final product for downstream applications.
These application notes provide detailed protocols for the purification of various biomolecules conjugated with this compound, including proteins, antibodies, and oligonucleotides.
Purification Strategies Overview
The choice of purification strategy depends on the specific biomolecule, its properties, and the scale of the purification. The presence of the biotin tag allows for highly specific affinity purification, while the size difference between the conjugated biomolecule and the small molecule linker enables the use of size-based separation techniques. A combination of methods is often employed to achieve high purity.[]
A general workflow for the purification process is as follows:
Figure 1: General workflow for the conjugation and purification of this compound labeled biomolecules.
I. Purification of this compound Conjugated Proteins and Antibodies
Proteins and antibodies are common biomolecules for conjugation with this compound. The primary purification methods leverage the biotin tag for affinity chromatography or the significant size difference for size exclusion chromatography.
A. Affinity Purification using Streptavidin Resin
Streptavidin has an extremely high affinity for biotin, making it an excellent tool for purification.[5] This method is highly specific and can yield very pure conjugates.
Experimental Protocol: Streptavidin Affinity Chromatography
-
Resin Preparation:
-
Equilibrate the streptavidin agarose or magnetic beads with a suitable binding buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4). Follow the manufacturer's instructions for the specific resin.
-
-
Binding:
-
Apply the crude reaction mixture containing the biotinylated protein/antibody to the equilibrated streptavidin resin.
-
Incubate for 30-60 minutes at room temperature or 4°C with gentle mixing to allow the biotinylated conjugate to bind to the resin.
-
-
Washing:
-
Wash the resin extensively with the binding buffer to remove unbound molecules, including unreacted this compound and unconjugated protein/antibody. Typically, 5-10 column volumes of wash buffer are sufficient.
-
-
Elution (Non-Cleavable):
-
For applications where the conjugate can remain bound to streptavidin, elution is not necessary.
-
To elute the intact conjugate, harsh denaturing conditions (e.g., 8 M guanidine HCl, pH 1.5) or boiling in SDS-PAGE loading buffer are required due to the strong streptavidin-biotin interaction. This may not be suitable for all downstream applications as it can denature the protein.
-
-
Elution (Cleavable):
-
To release the purified conjugate from the resin while leaving the biotin tag attached to the streptavidin, the disulfide bond in the linker can be cleaved.
-
Incubate the resin with a reducing agent such as Dithiothreitol (DTT) or 2-Mercaptoethanol (BME) in a suitable buffer (e.g., 50-100 mM DTT in PBS, pH 8.0-8.5) for 1-2 hours at room temperature.
-
Collect the eluate containing the purified protein/antibody, now with a free thiol group where the linker was attached.
-
Figure 2: Workflow for affinity purification with on-resin cleavage.
B. Size Exclusion Chromatography (SEC)
SEC separates molecules based on their hydrodynamic radius. It is an effective method for removing the small molecular weight this compound linker from the much larger conjugated protein or antibody. SEC is also useful for removing aggregates that may have formed during the conjugation reaction.
Experimental Protocol: Size Exclusion Chromatography
-
Column Selection and Equilibration:
-
Choose a SEC column with a fractionation range appropriate for the size of the biomolecule being purified.
-
Equilibrate the column with a suitable buffer, such as PBS, at a constant flow rate until a stable baseline is achieved.
-
-
Sample Loading:
-
Concentrate the crude reaction mixture if necessary.
-
Load the sample onto the column. The sample volume should typically be less than 5% of the total column volume for optimal resolution.
-
-
Elution and Fraction Collection:
-
Elute the sample with the equilibration buffer at a pre-determined flow rate.
-
Monitor the elution profile using UV absorbance at 280 nm (for protein) and 309 nm (for the DBCO group).
-
Collect fractions corresponding to the high molecular weight peak, which represents the conjugated protein/antibody. The unreacted linker will elute in later fractions.
-
-
Analysis:
-
Analyze the collected fractions by SDS-PAGE or mass spectrometry to confirm the purity of the conjugate.
-
Figure 3: Workflow for purification by Size Exclusion Chromatography.
C. Dialysis and Ultrafiltration
Dialysis and ultrafiltration are useful for removing small molecules like the unreacted linker from a solution of large biomolecules by taking advantage of a semi-permeable membrane with a specific molecular weight cut-off (MWCO).
Experimental Protocol: Dialysis/Ultrafiltration
-
Membrane Selection:
-
Choose a dialysis membrane or ultrafiltration device with an MWCO that is significantly smaller than the molecular weight of the biomolecule (e.g., 10-30 kDa MWCO for a >100 kDa antibody).
-
-
Procedure:
-
Dialysis: Place the crude reaction mixture in a dialysis bag or cassette and dialyze against a large volume of buffer (e.g., PBS) with several buffer changes over 24-48 hours.
-
Ultrafiltration: Use a centrifugal concentrator. Add the crude reaction mixture to the device, centrifuge to force the buffer and small molecules through the membrane, and then resuspend the concentrated conjugate in fresh buffer. Repeat this process several times for buffer exchange and removal of small molecules.
-
Data Presentation: Comparison of Purification Methods for Proteins/Antibodies
| Purification Method | Principle | Purity | Yield | Speed | Key Advantage |
| Streptavidin Affinity | Biotin-streptavidin binding | Very High | Good-High | Moderate | High specificity |
| Size Exclusion (SEC) | Molecular size | High | Good | Slow | Removes aggregates |
| Dialysis/Ultrafiltration | Molecular weight cut-off | Moderate | High | Slow (Dialysis), Fast (Ultrafiltration) | Simple, good for buffer exchange |
II. Purification of this compound Conjugated Oligonucleotides
The purification of conjugated oligonucleotides requires methods that can separate the desired product from unconjugated oligos and the excess linker. High-performance liquid chromatography (HPLC) is the most common and effective technique.
A. High-Performance Liquid Chromatography (HPLC)
Reverse-phase (RP-HPLC) and anion-exchange (AEX-HPLC) are powerful methods for oligonucleotide purification.
Experimental Protocol: Reverse-Phase HPLC (RP-HPLC)
-
Principle: Separation is based on hydrophobicity. The conjugated oligonucleotide is more hydrophobic than the unconjugated one due to the DBCO and biotin moieties.
-
Column: A C8 or C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) in an aqueous buffer containing an ion-pairing agent (e.g., triethylammonium acetate, TEAA) is used for elution.
-
Procedure:
-
Dissolve the crude reaction mixture in the initial mobile phase buffer.
-
Inject the sample onto the equilibrated column.
-
Run a linear gradient of increasing organic solvent concentration.
-
Monitor the elution at 260 nm (for the oligonucleotide) and 309 nm (for the DBCO group).
-
The conjugated oligonucleotide will elute later than the unconjugated one. Collect the corresponding peak.
-
-
Post-Purification: Desalt the collected fractions using methods like ethanol precipitation or a desalting column.
Experimental Protocol: Anion-Exchange HPLC (AEX-HPLC)
-
Principle: Separation is based on the negative charge of the phosphate backbone of the oligonucleotide.
-
Column: A column with a positively charged stationary phase is used.
-
Mobile Phase: A salt gradient (e.g., NaCl or NaClO4) in a buffered mobile phase is used to elute the oligonucleotides based on their charge (length).
-
Procedure:
-
This method is excellent for separating full-length oligonucleotides from shorter failure sequences but may not efficiently separate conjugated from unconjugated full-length products unless there is a significant charge difference. It is often used in combination with RP-HPLC.
-
Figure 4: Workflow for HPLC purification of oligonucleotide conjugates.
Data Presentation: Comparison of Purification Methods for Oligonucleotides
| Purification Method | Principle | Purity | Yield | Throughput | Key Advantage |
| RP-HPLC | Hydrophobicity | Very High | Good | Low | Excellent separation of conjugated vs. unconjugated |
| AEX-HPLC | Charge (Length) | High | Good | Low | Removes shorter, failed sequences |
| PAGE | Size and Charge | High | Moderate | Low | Good for long oligos, but lower recovery |
| Cartridge Purification | Hydrophobicity | Moderate | High | High | Rapid, good for desalting and initial cleanup |
Quantification of Conjugation
After purification, it is often necessary to determine the degree of labeling (DOL), also known as the molar substitution ratio (MSR).
-
For Proteins/Antibodies: The DOL can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 309 nm (for the DBCO linker). Some biotinylation reagents also contain a chromophore that allows for easy quantification. Alternatively, mass spectrometry can provide a more precise determination of the number of linkers attached.
-
For Oligonucleotides: The ratio of absorbance at 260 nm and 309 nm can be used to estimate the conjugation efficiency. Mass spectrometry is also a valuable tool for confirming the identity and purity of the final product.
Concluding Remarks
The purification of this compound conjugated biomolecules is a critical step to ensure the quality and reliability of downstream applications. The choice of purification method should be tailored to the specific biomolecule and the desired level of purity. For proteins and antibodies, a combination of affinity chromatography and size exclusion chromatography often yields the best results. For oligonucleotides, HPLC is the method of choice. By following these detailed protocols and considering the comparative data, researchers can effectively purify their bioconjugates for successful experimental outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Disulfide Bond Cleavage
Welcome to our dedicated resource for researchers, scientists, and drug development professionals encountering challenges with disulfide bond reduction. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues with the reducing agents Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for incomplete disulfide bond reduction?
A1: Incomplete reduction of disulfide bonds is a common experimental issue that can stem from several factors:
-
Insufficient Reducing Agent: The concentration of DTT or TCEP may be too low to effectively reduce all disulfide bonds, particularly in samples with high protein concentrations. A 10- to 100-fold molar excess of the reducing agent over the protein is a common starting point.[1]
-
Suboptimal Reaction Conditions: The efficiency of reduction is highly dependent on pH, temperature, and incubation time. Thiol-based reducing agents like DTT are most effective at a pH above 7.[1][2][3]
-
Inaccessible Disulfide Bonds: In the native structure of a protein, some disulfide bonds may be buried within the hydrophobic core, rendering them inaccessible to reducing agents.[2] Protein denaturation is often required to expose these bonds.
-
Oxidation of the Reducing Agent: DTT, being a thiol-based agent, is susceptible to oxidation by air, which diminishes its effectiveness. It is crucial to use freshly prepared solutions for optimal results. TCEP is more resistant to air oxidation.
-
Interfering Substances: The presence of certain metal ions can negatively impact the activity of some reducing agents. For instance, DTT's efficacy is reduced in the presence of nickel, making it unsuitable for direct use in His-tag protein purification via Ni-NTA columns.
Q2: How do I choose between DTT and TCEP for my experiment?
A2: The choice between DTT and TCEP depends on the specific requirements of your experiment. TCEP offers several advantages over DTT, including being odorless, more powerful, and more stable. It is also effective over a broader pH range (1.5-9.0) compared to DTT, which is optimal at a pH above 7.0. However, TCEP can be bulkier and may reduce cysteines in folded proteins more slowly than DTT. TCEP is also known to be unstable in phosphate buffers at or near neutral pH.
Q3: Can steric hindrance affect disulfide bond reduction?
A3: Yes, steric hindrance can significantly impact the efficiency of disulfide bond reduction. The accessibility of the disulfide bond is a critical factor. If the disulfide bond is buried within the protein's structure or surrounded by bulky residues, the reducing agent may not be able to reach it effectively. This is a key reason why denaturation is often employed to improve reduction efficiency.
Q4: How can I confirm that the disulfide bonds have been completely cleaved?
A4: The most common method to quantify free thiol groups and thus confirm disulfide bond cleavage is the Ellman's test, which uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). This colorimetric assay allows for the quantification of sulfhydryl groups. Other methods include using fluorescent probes like monobromobimane (mBrB). Mass spectrometry can also be used to detect peptides containing intact disulfide bonds, indicating incomplete reduction.
Troubleshooting Guides
Issue 1: Incomplete Reduction with DTT
If you are observing incomplete disulfide bond cleavage with DTT, consider the following troubleshooting steps:
| Possible Cause | Recommended Solution |
| Inactive DTT | DTT solutions are prone to oxidation. Always prepare fresh DTT solutions immediately before use. Store DTT powder at -20°C in a desiccated environment. |
| Suboptimal pH | The optimal pH range for DTT is 7.1-8.0. Ensure your buffer pH is within this range. DTT's reducing power significantly decreases in acidic conditions. |
| Insufficient DTT Concentration or Incubation Time | Increase the molar excess of DTT relative to the protein concentration. A common starting point is a 10- to 100-fold molar excess. Extend the incubation time, typically ranging from 15 to 60 minutes. |
| Inaccessible Disulfide Bonds | Perform the reduction under denaturing conditions by including agents like 6 M guanidine hydrochloride or 8 M urea in your buffer to unfold the protein and expose buried disulfide bonds. Increasing the reaction temperature (e.g., to 37°C or 56°C) can also enhance reduction efficiency. |
| Protein Precipitation | High concentrations of DTT can sometimes lead to protein precipitation due to the disruption of structural disulfide bonds. Try reducing the DTT concentration or performing the reduction at a lower protein concentration. |
Issue 2: Incomplete Reduction with TCEP
For incomplete reduction when using TCEP, refer to these troubleshooting suggestions:
| Possible Cause | Recommended Solution |
| Insufficient TCEP Concentration | Increase the molar excess of TCEP. For most applications, a concentration of 5-50 mM is sufficient for complete reduction within minutes at room temperature. A 2-10 fold molar excess is a good starting point. |
| Inaccessible Disulfide Bonds | Similar to DTT, if disulfide bonds are buried, consider adding a denaturant to your buffer. Increasing the temperature can also be beneficial for stubborn disulfide bonds, but be cautious of protein denaturation. |
| TCEP Instability in Phosphate Buffers | TCEP is notably unstable in phosphate buffers, especially near neutral pH. If using a phosphate buffer is necessary, prepare the TCEP solution immediately before use. Consider using alternative buffers like Tris, HEPES, or borate. |
| Short Incubation Time | While TCEP is generally fast-acting, the reaction can take up to an hour for a 1:1 molar ratio of TCEP to disulfide bonds. Ensure sufficient incubation time, which can range from less than 5 minutes to 1 hour depending on the substrate and TCEP concentration. |
Quantitative Data Summary
| Parameter | DTT | TCEP |
| Optimal pH Range | 7.1 - 8.0 | 1.5 - 9.0 |
| Recommended Concentration | 1-10 mM for maintaining reduced proteins, 50-100 mM for complete reduction for electrophoresis | 5 - 50 mM |
| Typical Incubation Time | 15 - 60 minutes | < 5 minutes to 1 hour |
| Optimal Temperature | Room temperature to 56°C | Room temperature (can be performed on ice for some applications) |
| Stability | Prone to air oxidation; fresh solutions are recommended | More resistant to air oxidation |
Experimental Protocols
General Protocol for Disulfide Bond Reduction and Alkylation
-
Protein Solubilization: Dissolve the protein sample in a denaturing buffer (e.g., 6 M Guanidine HCl or 8 M Urea, 100 mM Tris-HCl, pH 8.5).
-
Reduction: Add the reducing agent (DTT to a final concentration of 5-10 mM or TCEP to a final concentration of 5-20 mM). Incubate for 1 hour at 37°C for DTT or 15-30 minutes at room temperature for TCEP.
-
Alkylation: Add an alkylating agent like iodoacetamide (IAM) to a final concentration of 15-20 mM. Incubate for 30 minutes at room temperature in the dark.
-
Quenching: Quench any excess alkylating agent by adding a small amount of DTT.
Protocol for Quantification of Free Thiols using Ellman's Reagent (DTNB)
This protocol is a standard method for determining the concentration of free sulfhydryl groups.
-
Prepare Reagents:
-
DTNB solution (e.g., 4 mg/mL in a reaction buffer like 0.1 M sodium phosphate, pH 8.0).
-
Reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).
-
-
Sample Preparation: Prepare your protein sample in the reaction buffer.
-
Reaction:
-
In a cuvette, add your sample to the reaction buffer.
-
Add the DTNB solution.
-
Mix and incubate at room temperature for a specified time (e.g., 15 minutes).
-
-
Measurement: Measure the absorbance at 412 nm using a spectrophotometer.
-
Calculation: The concentration of thiol groups is calculated using the Beer-Lambert law, with the molar extinction coefficient of the TNB²⁻ product being 14,150 M⁻¹cm⁻¹.
Visualizations
Caption: Mechanism of disulfide bond reduction by DTT.
Caption: Mechanism of disulfide bond reduction by TCEP.
Caption: Troubleshooting decision tree for incomplete reduction.
References
Technical Support Center: Optimizing SPAAC Reaction Kinetics with DBCO Reagents
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing Dibenzocyclooctyne (DBCO) reagents. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the efficiency of their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your SPAAC experiments.
My SPAAC reaction is slow or shows low yield. How can I improve it?
Several factors can influence the kinetics of SPAAC reactions. Here’s a step-by-step guide to troubleshoot and enhance your reaction speed and yield:
-
Buffer Selection: The choice of buffer can significantly impact reaction rates. While PBS is commonly used, studies have shown that HEPES buffer (pH 7) can result in higher rate constants compared to PBS (pH 7).[1][2][3] Reactions in cell culture media like DMEM have also been observed to be faster than in RPMI.[2][3]
-
pH Optimization: Generally, higher pH values tend to increase SPAAC reaction rates. However, this effect can be buffer-dependent, with HEPES buffer showing less pH dependence. It is advisable to perform a pH optimization screen (e.g., from pH 6.5 to 8.5) to find the optimal condition for your specific biomolecule.
-
Temperature Control: Increasing the reaction temperature can accelerate the reaction. Reactions are often performed at room temperature (25 °C) or 37 °C. However, be mindful of the thermal stability of your biomolecules, as some proteins may precipitate at elevated temperatures.
-
Reactant Concentration: According to the law of mass action, increasing the concentration of your DBCO and azide-containing molecules will lead to a faster reaction. If solubility is a limiting factor, consider strategies to increase the local concentration of reactants.
-
Linker Choice (PEG Spacers): Incorporating a polyethylene glycol (PEG) spacer between the DBCO group and the molecule of interest can significantly increase reaction rates. The PEG spacer extends the DBCO group away from the surface of the biomolecule, reducing steric hindrance and improving accessibility. The presence of a PEG linker has been shown to enhance reaction rates by an average of 31 ± 16%.
-
Solvent Effects: While SPAAC is valued for its biocompatibility in aqueous buffers, organic co-solvents can impact the reaction rate. The use of solvents like DMSO should be carefully considered, as high concentrations can lead to protein precipitation. Some studies have noted that more aqueous solvent systems can lead to faster SPAAC reactions.
-
Steric Hindrance: The molecular environment around the DBCO and azide moieties can cause steric hindrance, slowing down the reaction. If you are labeling a large biomolecule like an antibody, the DBCO group might be partially buried, impeding its accessibility. Using a DBCO reagent with a PEG linker can help mitigate this issue.
I am observing non-specific labeling or unexpected side reactions. What could be the cause?
While SPAAC is a highly specific bioorthogonal reaction, off-target reactions can occur under certain conditions:
-
Reaction with Thiols: DBCO reagents have been reported to exhibit some reactivity towards free thiols, such as those in cysteine residues. This can be a concern when working with proteins that have accessible cysteine residues.
-
Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your azide-functionalized molecule for the DBCO reagent, thereby reducing the efficiency of your intended reaction. It is crucial to use azide-free buffers for your SPAAC experiments.
My DBCO reagent seems to be unstable. How should I handle and store it?
The stability of DBCO reagents is critical for successful conjugation. Here are some guidelines for handling and storage:
-
pH Stability: DBCO has been shown to be susceptible to acid-mediated rearrangement. It is important to consider the pH stability of your specific DBCO reagent and avoid acidic conditions during storage and reaction setup.
-
Storage Conditions: DBCO reagents should be stored at -20°C for long-term storage. Before use, allow the vial to reach room temperature before opening to prevent moisture condensation. It is also advisable to protect the reagents from light.
-
Solvent for Stock Solutions: Dissolve DBCO reagents in a dry, water-miscible organic solvent such as DMSO or DMF to prepare stock solutions.
Frequently Asked Questions (FAQs)
What is the optimal molar ratio of DBCO to azide?
For efficient conjugation, it is generally recommended to use a slight excess of the DBCO reagent. A common starting point is to use 1.5 to 3 molar equivalents of the DBCO-conjugated molecule to 1 molar equivalent of the azide-containing molecule. For antibody labeling, a 20- to 30-fold molar excess of DBCO-NHS ester may be used for the initial activation step.
How can I monitor the progress of my SPAAC reaction?
The progress of a SPAAC reaction can be monitored by UV-Vis spectroscopy. DBCO has a characteristic absorbance peak at approximately 309-310 nm. As the reaction proceeds and the DBCO is consumed, the absorbance at this wavelength will decrease. By tracking this decrease over time, you can determine the reaction kinetics.
What are the typical reaction times for SPAAC with DBCO?
Typical reaction times for SPAAC with DBCO reagents are less than 12 hours. However, the exact time will depend on the factors discussed above, such as reactant concentrations, temperature, and steric hindrance. Incubating for longer periods can sometimes improve the reaction efficiency. Reactions can be run for 4-12 hours at room temperature or overnight at 4°C.
Data Presentation
Table 1: Effect of Buffer and pH on SPAAC Reaction Rate Constants
| Buffer | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| PBS | 7 | 25 | 0.32 - 0.85 | |
| HEPES | 7 | 25 | 0.55 - 1.22 | |
| MES | 5 | 25 | Slower than PBS | |
| Borate | 10 | 25 | Faster than PBS | |
| DMEM | - | 37 | 0.59 - 0.97 | |
| RPMI | - | 37 | 0.27 - 0.77 |
Table 2: Impact of PEG Linker on SPAAC Reaction Rates
| DBCO Reagent | Condition | Rate Enhancement with PEG Linker | Reference |
| DBCO-Trastuzumab vs. DBCO-PEG5-Trastuzumab | Multiple Buffers and Azides | 31 ± 16% (average) | |
| DBCO-Her vs. DBCO-PEG5-Her | HEPES buffer with azide | 53% |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Bioconjugation
-
Reagent Preparation:
-
Prepare a stock solution of your DBCO-functionalized molecule in an appropriate solvent (e.g., DMSO).
-
Prepare your azide-modified biomolecule in an azide-free buffer (e.g., PBS or HEPES at the desired pH).
-
-
Reaction Setup:
-
Add the DBCO stock solution to the solution of the azide-modified biomolecule. The final concentration of the organic solvent should be kept low (typically <10-15%) to avoid precipitation of the biomolecule.
-
The recommended molar ratio of DBCO to azide is typically between 1.5:1 and 3:1.
-
-
Incubation:
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature or 37°C) for a specified time (e.g., 4-12 hours). Gentle agitation is recommended.
-
-
Purification:
-
After the incubation period, purify the conjugated product from unreacted reagents using an appropriate method, such as size exclusion chromatography, dialysis, or affinity chromatography.
-
-
Characterization:
-
Characterize the final conjugate to confirm successful labeling and determine the degree of labeling (DOL).
-
Protocol 2: Monitoring SPAAC Reaction Kinetics by UV-Vis Spectroscopy
-
Spectrophotometer Setup:
-
Set up a UV-Vis spectrophotometer to measure absorbance at the wavelength corresponding to the maximum absorbance of your DBCO reagent (typically around 309 nm).
-
-
Sample Preparation:
-
Prepare the reaction mixture as described in Protocol 1 in a quartz cuvette. The initial concentration of the DBCO reagent should be such that the absorbance is within the linear range of the spectrophotometer.
-
Use a reference cuvette containing the buffer and the azide-containing molecule to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding the DBCO reagent to the cuvette.
-
Immediately start monitoring the absorbance at the specified wavelength over time at regular intervals until the absorbance value stabilizes, indicating the completion of the reaction.
-
-
Data Analysis:
-
Plot the natural logarithm of the DBCO concentration (which is proportional to the absorbance) versus time.
-
For a pseudo-first-order reaction (where one reactant is in large excess), the plot should be linear. The negative of the slope of this line corresponds to the pseudo-first-order rate constant.
-
Visualizations
Caption: Troubleshooting workflow for low SPAAC reaction yield or rate.
Caption: Key factors influencing the kinetics of SPAAC reactions with DBCO.
References
Technical Support Center: Understanding and Mitigating Side Reactions of DBCO in Biological Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with dibenzocyclooctyne (DBCO) reagents. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioconjugation experiments in biological samples.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter when using DBCO reagents.
Issue 1: Low or No Conjugation to Azide-Labeled Biomolecule
Possible Causes and Solutions:
-
Degradation of DBCO Reagent:
-
Problem: DBCO reagents can degrade over time, especially with improper storage. A DBCO-modified antibody can lose 3-5% of its reactivity within four weeks when stored at 4°C or -20°C.[1] Long-term storage in buffers containing azides or thiols should be avoided.[1]
-
Solution: Use freshly prepared DBCO-labeled biomolecules. If using a previously prepared conjugate, test its reactivity with a fresh azide-containing molecule. For long-term storage, avoid buffers with azides and thiols.[1]
-
-
Presence of Competing Azides:
-
Problem: Buffers containing sodium azide (NaN₃) will react with the DBCO group, depleting it before it can react with your target molecule.[2]
-
Solution: Ensure all buffers used in the conjugation step are free of sodium azide. Use alternative bacteriostatic agents if necessary.
-
-
Suboptimal Reaction Conditions:
-
Problem: The strain-promoted azide-alkyne cycloaddition (SPAAC) is sensitive to reaction conditions.
-
Solution: Optimize the reaction temperature and time. Reactions are typically run at room temperature for 2-4 hours or at 4°C for 2-12 hours.[1] Higher concentrations of reactants can also improve efficiency.
-
Issue 2: Non-Specific Labeling or High Background
Possible Causes and Solutions:
-
Reaction with Thiols (Thiol-Yne Reaction):
-
Problem: The strained alkyne of the DBCO core can undergo a "thiol-yne" addition reaction with free sulfhydryl groups (-SH) on cysteine residues of proteins. This is a known side reaction that leads to off-target labeling.
-
Solution:
-
Block Free Thiols: Before adding the DBCO reagent, treat your sample with a thiol-blocking agent like iodoacetamide (IAM).
-
Control Reaction Time: The reaction of DBCO with azides is significantly faster than with thiols. Minimizing the reaction time can help reduce non-specific thiol conjugation.
-
pH Control: The reactivity of thiols is pH-dependent. While not always feasible depending on your biomolecule's stability, slightly lowering the pH can reduce the nucleophilicity of the thiol group.
-
-
-
Hydrophobicity of DBCO:
-
Problem: The DBCO group is hydrophobic, which can lead to non-specific binding and aggregation of proteins.
-
Solution: Use DBCO reagents that incorporate a hydrophilic spacer, such as polyethylene glycol (PEG), to increase solubility and reduce non-specific interactions.
-
Frequently Asked Questions (FAQs)
Q1: How stable is the DBCO group in biological samples?
A1: The stability of the DBCO group is influenced by several factors:
-
Aqueous Buffers: DBCO is generally stable in common aqueous buffers like PBS.
-
Reducing Agents: DBCO shows instability in the presence of the reducing agent Tris(2-carboxyethyl)phosphine (TCEP). If a reducing agent is required, dithiothreitol (DTT) may be a more suitable, though its compatibility should still be verified for your specific application.
-
Thiols: In the presence of the biological thiol glutathione (GSH), DBCO has a half-life of approximately 71 minutes.
-
Storage: DBCO-modified proteins can lose reactivity over time, even when stored at 4°C or -20°C. It is recommended to use freshly prepared DBCO-conjugates for optimal results.
Q2: What is the most common side reaction of DBCO and how can I minimize it?
A2: The most significant side reaction of DBCO in biological samples is the thiol-yne reaction with free cysteine residues on proteins. While the intended azide-alkyne cycloaddition is much faster, the thiol-yne reaction can lead to non-specific labeling.
To minimize this side reaction:
-
Block free thiols: Pre-treat your sample with an alkylating agent like iodoacetamide.
-
Optimize reaction time: Use the shortest effective reaction time to favor the faster azide reaction.
-
Use an excess of the azide-containing molecule: This can help to outcompete the slower reaction with thiols.
Q3: Can I use DBCO reagents in cell lysates?
A3: Yes, DBCO reagents can be used in complex biological mixtures like cell lysates. However, the high concentration of proteins and other biomolecules, including those with free thiols, increases the likelihood of side reactions. It is highly recommended to include control experiments, such as blocking thiols, to assess the level of non-specific labeling.
Q4: Are there alternatives to DBCO that are more stable to thiols?
A4: Yes, other cyclooctynes like bicyclo[6.1.0]nonyne (BCN) are generally more stable to thiols than DBCO. For instance, in the presence of glutathione, BCN has a half-life of approximately 6 hours, compared to 71 minutes for DBCO. However, the trade-off is that the reaction of BCN with azides is generally slower than that of DBCO.
Quantitative Data Summary
The following tables provide a summary of kinetic data for the intended DBCO-azide reaction and the DBCO-thiol side reaction.
Table 1: Second-Order Rate Constants for DBCO Reactions
| Reactant 1 | Reactant 2 | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Conditions |
| DBCO | Benzyl Azide | 0.24 | CH₃CN:H₂O (3:1) |
| DBCO | 8-Azidoadenine Nucleoside | 0.11 | Not specified |
| DBCO-(PEG)₄-biotin | Peptide with DBCO-tag (LCYPWVY) | 0.81 ± 0.02 | pH 8.0, 37°C |
Note: The reaction with the DBCO-tag is an enhanced thiol-yne reaction due to the specific peptide sequence and may not be representative of all DBCO-thiol side reactions.
Table 2: Stability of Cyclooctynes in the Presence of Glutathione (GSH)
| Cyclooctyne | Half-life in presence of GSH |
| DBCO | ~71 minutes |
| BCN | ~6 hours |
Key Experimental Protocols
Protocol 1: General Procedure for Labeling Proteins with DBCO-NHS Ester
This protocol describes the labeling of a primary amine-containing protein with a DBCO-NHS ester.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Prepare Protein Solution: Ensure the protein is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer.
-
Prepare DBCO-NHS Ester Stock Solution: Immediately before use, dissolve the DBCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the DBCO-NHS ester solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.
-
Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Remove excess, unreacted DBCO-NHS ester and quenching buffer using a desalting column or by dialysis against the desired storage buffer.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for protein) and ~309 nm (for DBCO).
Protocol 2: Minimizing Thiol-Yne Side Reaction by Thiol Blocking
This protocol should be performed on the biological sample before the addition of the DBCO reagent.
Materials:
-
Biological sample (e.g., cell lysate, protein mixture) in a suitable buffer
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reducing disulfide bonds (optional)
-
Iodoacetamide (IAM)
-
Desalting column
Procedure:
-
(Optional) Reduction of Disulfide Bonds: If you want to label all cysteines, including those in disulfide bonds, first reduce the sample by incubating with 5-10 mM DTT or TCEP for 30 minutes at room temperature.
-
Removal of Reducing Agent: If a reducing agent was used, remove it using a desalting column. This step is critical as reducing agents can interfere with the subsequent reactions.
-
Thiol Blocking: Add a 10- to 20-fold molar excess of IAM to the sample. Incubate for 1 hour at room temperature in the dark.
-
Removal of Excess IAM: Remove unreacted IAM using a desalting column.
-
The sample is now ready for the addition of the azide-functionalized probe, followed by the DBCO reagent for the click reaction.
Visualizations
References
Technical Support Center: Post-Labeling Purification of DBCO-SS-PEG4-Biotin
This guide provides researchers, scientists, and drug development professionals with detailed information and troubleshooting advice for the removal of unreacted DBCO-SS-PEG4-Biotin following a labeling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to remove unreacted this compound after my labeling reaction?
A1: Removing unreacted this compound is critical for several reasons:
-
Accurate Downstream Quantification: Excess biotin can interfere with assays used to determine the degree of labeling, leading to inaccurate results.
-
Reduced Background Signal: Free biotin can bind to detection reagents (e.g., streptavidin conjugates), causing high background and low signal-to-noise ratios in applications like western blotting, ELISA, and fluorescence microscopy.[1][2]
-
Prevention of Non-Specific Binding: Unreacted biotin can lead to non-specific binding in affinity purification applications, resulting in the isolation of unintended targets.[1][3]
-
Improved Purity for In Vivo Studies: For therapeutic or diagnostic applications, removing small molecule impurities is essential to prevent potential off-target effects and ensure the purity of the final conjugate.
Q2: What are the most common methods for removing unreacted this compound?
A2: The most common and effective methods for removing small molecules like unreacted this compound from larger biomolecules are size-based separation techniques. These include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: A widely used method that separates molecules based on their size.[4]
-
Dialysis: A classic technique that involves the diffusion of small molecules across a semi-permeable membrane.
-
Specialized Dye and Biotin Removal Spin Columns/Resins: Commercially available columns that offer a quick and convenient "spin-and-go" format for efficient removal of unreacted labeling reagents.
Q3: Should I quench the labeling reaction before purification?
A3: Yes, it is good practice to quench the reaction to deactivate any remaining reactive groups on the this compound. This can be achieved by adding a buffer containing primary amines, such as Tris or glycine, to a final concentration of 20-50 mM and incubating for a short period before proceeding with purification.
Q4: Can I use affinity purification with streptavidin beads to remove the unreacted biotin reagent?
A4: While streptavidin has a very high affinity for biotin, using it to remove unreacted reagent is generally not recommended as the primary purification step. This approach would also bind your desired biotinylated product. Affinity purification is typically used to capture and purify the biotinylated molecule of interest after the excess free biotin has been removed.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High background in downstream applications (e.g., Western Blot, ELISA) | Incomplete removal of unreacted this compound. | - Optimize your chosen purification method (e.g., increase column length or run time for SEC, increase dialysis time or number of buffer changes).- Consider using a specialized biotin removal spin column for higher efficiency.- Ensure the reaction was properly quenched before purification. |
| Low recovery of my labeled protein after purification | - The protein may be sticking to the chromatography resin.- The molecular weight cutoff of the dialysis membrane or SEC resin is too large.- Protein aggregation. | - For SEC, ensure you are using a resin with an appropriate fractionation range for your protein.- For dialysis, select a membrane with a molecular weight cutoff (MWCO) that is significantly smaller than your protein of interest.- If using spin columns, ensure you are following the manufacturer's protocol for your sample volume and concentration.- The PEG4 linker on the DBCO reagent is designed to reduce aggregation, but if issues persist, consider optimizing buffer conditions (e.g., pH, ionic strength). |
| Inconsistent labeling efficiency results | Residual unreacted biotin is interfering with the quantification assay (e.g., HABA assay). | Improve the purification method to ensure complete removal of free biotin before performing the assay. |
Experimental Protocols
Method 1: Size Exclusion Chromatography (SEC) / Gel Filtration
This method separates molecules based on size, where larger molecules (your labeled protein) elute first, while smaller molecules (unreacted this compound) are retained longer.
Materials:
-
Pre-packed or self-packed size exclusion chromatography column (e.g., Sephadex G-25, Bio-Gel P-6) with a fractionation range suitable for separating your protein from the ~927 Da this compound.
-
Isocratic chromatography system or gravity flow setup.
-
Elution buffer (e.g., PBS, pH 7.4).
-
Fraction collector or collection tubes.
Protocol:
-
Equilibrate the SEC column with at least 2-3 column volumes of elution buffer.
-
Carefully load your quenched reaction mixture onto the top of the column. The sample volume should not exceed 5-10% of the total column volume for optimal resolution.
-
Begin the elution with your chosen buffer at the recommended flow rate for your column.
-
Collect fractions as the sample passes through the column.
-
Monitor the protein concentration of the eluted fractions using a spectrophotometer at 280 nm.
-
The first peak to elute will contain your purified, labeled protein. The later fractions will contain the smaller, unreacted this compound.
-
Pool the protein-containing fractions.
Method 2: Dialysis
Dialysis is a straightforward method for removing small molecules from a sample via diffusion across a semi-permeable membrane.
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 3-10 kDa for most proteins, to retain your labeled protein while allowing the unreacted biotin reagent to pass through.
-
Large volume of dialysis buffer (e.g., PBS, pH 7.4).
-
Stir plate and stir bar.
-
Beaker or container large enough to hold the dialysis buffer and your sample.
Protocol:
-
If using dialysis tubing, prepare it according to the manufacturer's instructions (this may involve boiling and rinsing).
-
Load your quenched reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential volume increase.
-
Securely clamp the tubing or seal the cassette.
-
Place the sealed sample into a beaker containing a large volume of cold dialysis buffer (at least 200 times the sample volume).
-
Place the beaker on a stir plate and stir gently at 4°C.
-
Allow dialysis to proceed for at least 4 hours, or overnight for more complete removal.
-
Perform at least two buffer changes to ensure efficient removal of the unreacted biotin.
-
After the final dialysis period, carefully remove your sample from the tubing or cassette.
Method 3: Specialized Biotin Removal Spin Columns
These columns contain a resin specifically designed for the rapid removal of unreacted biotinylation reagents.
Materials:
-
Commercially available dye and biotin removal spin column (e.g., Thermo Scientific™ Pierce™ Dye and Biotin Removal Spin Columns).
-
Microcentrifuge.
-
Collection tubes.
Protocol:
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column with your desired buffer.
-
Load your quenched reaction mixture onto the resin bed.
-
Centrifuge the column according to the manufacturer's recommended speed and time.
-
The flow-through will contain your purified, labeled protein, while the unreacted this compound will be retained by the resin.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Principle | Typical Protein Recovery | Time Required | Key Advantage | Key Disadvantage |
| Size Exclusion Chromatography | Separation by size | >90% | 1-2 hours | High resolution and purity | Requires chromatography equipment |
| Dialysis | Diffusion across a semi-permeable membrane | >95% | 4 hours - overnight | Simple setup, gentle on proteins | Time-consuming, significant sample dilution |
| Biotin Removal Spin Columns | Proprietary resin with size exclusion and affinity properties | >85% | <15 minutes | Fast and convenient | Can be more expensive per sample |
Visualizations
Caption: Workflow for labeling and purification.
Caption: Principle of Size Exclusion Chromatography.
References
Technical Support Center: Conjugating DBCO-SS-PEG4-Biotin to Large Proteins
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered when conjugating DBCO-SS-PEG4-Biotin to large proteins.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low or no conjugation of this compound to my large protein?
A: Several factors can contribute to poor conjugation efficiency. The primary causes include:
-
Steric Hindrance: The bulky nature of both the large protein and the DBCO moiety can physically prevent the reactive groups from coming into proximity.[1][2] The accessibility of the target amino acid residues (e.g., lysines for NHS ester reactions) on the protein surface is critical.[1]
-
Suboptimal Reaction Conditions: Incorrect molar ratios of reactants, inappropriate buffer pH, or insufficient incubation times can negatively impact the reaction.[2][3]
-
Reagent Degradation: DBCO-NHS esters are sensitive to moisture and can hydrolyze, rendering them inactive. Improper storage can also lead to loss of reactivity.
-
Protein Aggregation: The inherent hydrophobicity of the DBCO group can cause protein aggregation, especially with a high degree of labeling, which halts the conjugation reaction.
-
Incorrect Buffer Composition: The presence of primary amines (e.g., Tris, glycine) or sodium azide in the reaction buffer will compete with the intended reaction.
Q2: How can I overcome steric hindrance during the conjugation reaction?
A: Steric hindrance is a significant challenge when working with large proteins. Here are some strategies to mitigate its effects:
-
Optimize Linker Length: The PEG4 spacer in this compound provides some distance, but for particularly hindered sites, a longer PEG linker might be necessary.
-
Site-Directed Mutagenesis: If the protein structure is well-characterized and non-essential, surface-exposed amino acids can be mutated to reactive ones (e.g., cysteine) in a more accessible location.
-
Partial Denaturation: In some instances, mild and reversible denaturation can expose buried residues, but this must be approached with caution to avoid irreversible unfolding of the protein.
Q3: My protein is aggregating after adding the DBCO reagent. What can I do to prevent this?
A: Protein aggregation is a common issue due to the hydrophobicity of the DBCO group. Consider the following solutions:
-
Optimize Molar Excess: Using a very high molar excess of the DBCO reagent can lead to extensive and uncontrolled modification, causing aggregation. A molar excess of 5-10 fold is often a good starting point to maximize yield while minimizing precipitation.
-
Adjust Protein Concentration: While higher concentrations can improve reaction efficiency, they also increase the risk of aggregation. If aggregation occurs, try reducing the protein concentration.
-
Optimize Buffer Conditions: Screen different buffer conditions (pH, ionic strength) to find the optimal environment for your protein's stability. Additives such as arginine or glycerol can also help to suppress aggregation.
-
Use a PEGylated DBCO Reagent: The PEG4 linker in your reagent already helps to mitigate hydrophobicity. Using reagents with longer PEG chains can further enhance solubility.
-
Purify Immediately: After the reaction is complete, promptly purify the conjugate to remove unreacted DBCO reagent and any aggregates that have formed.
Q4: What are the best methods for purifying my biotinylated large protein?
A: The choice of purification method depends on the scale of your experiment and the desired purity. Common methods include:
-
Size-Exclusion Chromatography (SEC): This is an effective method for removing excess, unreacted DBCO reagent and separating monomeric protein conjugates from aggregates.
-
Dialysis: A straightforward method for removing small molecule impurities like unreacted DBCO reagent.
-
Affinity Chromatography: Streptavidin or avidin-based resins can be used to specifically capture biotinylated proteins. However, the strong interaction between biotin and streptavidin/avidin often requires harsh, denaturing conditions for elution. Milder elution methods using competitive displacement with free biotin are also available.
-
High-Performance Liquid Chromatography (HPLC): Techniques like Ion-Exchange (IEX), Hydrophobic Interaction (HIC), and Reverse-Phase (RP-HPLC) can provide high-resolution purification of the conjugate.
Troubleshooting Guides
Problem 1: Low Degree of Labeling (DOL)
| Possible Cause | Recommended Solution |
| Insufficient Molar Excess of DBCO Reagent | Increase the molar excess of the this compound reagent. A common starting point is a 10-20 fold molar excess. For sensitive proteins, a higher excess may be needed. |
| Inactivated DBCO Reagent | Ensure the DBCO-NHS ester is fresh and has been stored properly, protected from moisture. Allow the vial to come to room temperature before opening to prevent condensation. |
| Suboptimal Reaction pH | The reaction of NHS esters with primary amines is most efficient at a pH of 7.2-8.0. Ensure your buffer is within this range. |
| Short Incubation Time | Extend the incubation time. Reactions can be run for 1-2 hours at room temperature or overnight at 4°C. For larger molecules, longer incubation times of up to 24 hours may improve efficiency. |
| Presence of Competing Nucleophiles | Ensure the reaction buffer is free of primary amines (e.g., Tris, glycine) and ammonium ions. |
Problem 2: Protein Precipitation During Conjugation
| Possible Cause | Recommended Solution |
| High Molar Ratio of DBCO Reagent | Reduce the molar excess of the DBCO reagent. Conjugation with a molar ratio of DBCO to antibody above 5 has been shown to cause precipitation. |
| High Protein Concentration | Decrease the protein concentration to 1-5 mg/mL to reduce the likelihood of intermolecular interactions and aggregation. |
| Hydrophobicity of the DBCO Moiety | Use a DBCO reagent with a longer, more hydrophilic PEG linker if aggregation persists. |
| Suboptimal Buffer Conditions | Screen for optimal buffer pH and ionic strength. Consider adding solubility-enhancing excipients like arginine (50-100 mM) or glycerol (5-10%). |
Experimental Protocols
Protocol 1: General Conjugation of this compound to a Large Protein
-
Protein Preparation:
-
Dissolve the protein in an amine-free buffer (e.g., Phosphate-Buffered Saline, PBS) at a pH between 7.2 and 8.0.
-
Adjust the protein concentration to 1-5 mg/mL.
-
-
DBCO Reagent Preparation:
-
Immediately before use, dissolve the this compound in an anhydrous organic solvent such as DMSO or DMF.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved DBCO reagent to the protein solution. The final concentration of the organic solvent should ideally be below 15% to avoid protein precipitation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 15 minutes.
-
Remove excess, unreacted DBCO reagent by size-exclusion chromatography, dialysis, or spin filtration.
-
Protocol 2: Characterization of the Conjugate
-
Determine Degree of Labeling (DOL):
-
The DOL can be estimated using UV-Vis spectrophotometry by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~309 nm (for the DBCO group).
-
The calculation is as follows: DOL = (A₃₀₉ × ε_protein) / ((A₂₈₀ - CF × A₃₀₉) / ε_DBCO) Where:
-
A₂₈₀ and A₃₀₉ are the absorbances at 280 nm and 309 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_DBCO is the molar extinction coefficient of the DBCO group at 309 nm (~12,000 M⁻¹cm⁻¹).
-
CF is the correction factor for the DBCO group's absorbance at 280 nm (typically ~0.90).
-
-
-
Confirm Conjugation:
-
SDS-PAGE: A slight shift in the molecular weight of the protein may be observed.
-
Mass Spectrometry (MALDI-TOF or ESI-MS): This provides the most accurate determination of the molecular weight and confirms successful conjugation.
-
Visualizations
Caption: Workflow for DBCO-protein conjugation and purification.
Caption: Troubleshooting decision tree for conjugation issues.
References
Technical Support Center: Improving Antibody-Drug Conjugate Yields with DBCO-SS-PEG4-Biotin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of antibody-drug conjugates (ADCs) using the DBCO-SS-PEG4-Biotin linker.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a heterobifunctional crosslinker used in bioconjugation, specifically for the synthesis of ADCs.[1][2][3] It features three key components:
-
A Dibenzocyclooctyne (DBCO) group, which enables copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), with azide-modified molecules.[1][4]
-
A disulfide (SS) bond, which creates a cleavable linker that can be reduced by agents like DTT or glutathione, allowing for drug release under specific conditions.
-
A hydrophilic polyethylene glycol (PEG4) spacer, which enhances solubility, reduces aggregation of the antibody during conjugation, and minimizes steric hindrance.
-
A Biotin moiety, which can be used for the detection, purification, or tracking of the resulting ADC using streptavidin-based assays.
Its primary application is to link an azide-modified antibody to a drug payload in ADC development.
Q2: Why should I use a copper-free click chemistry reaction like SPAAC?
A2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is advantageous because it does not require a cytotoxic copper (I) catalyst. This is critical when working with sensitive biological samples like antibodies, as copper can lead to protein aggregation and inactivation. The reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, physiological conditions (pH 7-9, 4-37°C) without interfering with other functional groups found in biological systems.
Q3: What are the main factors that influence the final yield and Drug-to-Antibody Ratio (DAR) of my ADC?
A3: Several factors critically impact the conjugation efficiency and the final DAR:
-
Molar Ratio: The molar excess of the DBCO-linker relative to the azide-modified antibody is a key determinant of the final DAR.
-
Reaction Time and Temperature: SPAAC reactions with DBCO are generally fast, but longer incubation times (up to 12 hours or more) and temperatures between 4°C and 37°C can improve conjugation efficiency.
-
Antibody Modification Level: The number of azide groups successfully introduced onto each antibody will dictate the maximum possible DAR.
-
Reagent Quality and Solubility: The purity and solubility of the this compound linker are crucial. It is recommended to dissolve the reagent in an organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer.
-
Buffer Conditions: The reaction buffer should be free of azides and primary amines (e.g., Tris), which can compete with the desired reaction.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No ADC Yield | Inefficient Azide Incorporation on Antibody | 1. Confirm the success of the azide modification step using a suitable analytical method. 2. Optimize the molar ratio of the azide-labeling reagent to the antibody. 3. Ensure the antibody was in a suitable buffer (e.g., PBS) free of primary amines during the labeling reaction. |
| Suboptimal SPAAC Reaction Conditions | 1. Increase the molar excess of this compound to the azide-modified antibody (e.g., from 3-fold to 10-fold or 20-fold excess). 2. Extend the reaction time (e.g., from 4 hours to 12 or 24 hours). 3. Increase the reaction temperature (e.g., from 4°C to room temperature or 37°C). | |
| Degraded DBCO Reagent | 1. DBCO reagents can lose reactivity over time, especially if exposed to moisture. Use a fresh vial of the reagent. 2. Always allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. | |
| Presence of Interfering Substances in Buffer | 1. Ensure the reaction buffer is free of sodium azide, as it will react with the DBCO group. 2. Avoid buffers containing thiols (like DTT or TCEP) if you are targeting azide reduction, as they can reduce the disulfide bond in the linker prematurely. | |
| Antibody Aggregation or Precipitation | Increased Hydrophobicity from DBCO | 1. The DBCO group is hydrophobic, and a high degree of labeling can reduce antibody solubility. The PEG4 spacer is designed to mitigate this, but aggregation can still occur. 2. Limit the concentration of organic solvent (e.g., DMSO, DMF) in the final reaction mixture to less than 10-15%. 3. Perform the conjugation reaction at a lower antibody concentration. |
| Incorrect Buffer pH or Ionic Strength | 1. Ensure the reaction is performed in a suitable buffer, such as PBS at pH 7.4. 2. Check the stability of your specific antibody across a range of pH and buffer conditions. | |
| High Polydispersity / Heterogeneous DAR | Stochastic Labeling of Antibody | 1. This is an inherent challenge with lysine or N-terminus labeling, which results in a heterogeneous mixture of ADC species. 2. Consider site-specific conjugation methods to generate azide groups at defined locations on the antibody for a more homogeneous product. |
| Inconsistent Reaction Conditions | 1. Ensure precise control over molar ratios, temperature, and reaction time to improve batch-to-batch consistency. | |
| Difficulty Purifying the Final ADC | Unreacted Reagents and Byproducts | 1. Use Size Exclusion Chromatography (SEC) to separate the higher molecular weight ADC from unreacted DBCO-linker and other small molecules. 2. Affinity chromatography (e.g., Protein A) can also be used to purify the antibody conjugate. |
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters for ADC Synthesis
| Parameter | Recommended Range | Notes |
| Molar Ratio (DBCO : Antibody) | 3:1 to 50:1 | Start with a lower molar excess (e.g., 10-fold) and optimize based on the desired DAR. For proteins at lower concentrations (<5 mg/mL), a higher excess (20- to 50-fold) may be required. |
| Reaction Buffer | Phosphate-Buffered Saline (PBS), HEPES | pH 7.0 - 8.0. Must be free of azides and primary amines (e.g., Tris, glycine). |
| Reaction Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate. Start with room temperature for 4-12 hours. |
| Reaction Time | 4 to 24 hours | While the reaction can be fast, extending the time can improve yield, especially with lower reactant concentrations. |
| Organic Solvent | DMSO or DMF | Use the minimum amount necessary to dissolve the this compound. Keep the final concentration in the reaction below 10-15% to avoid protein precipitation. |
Protocol 1: General Procedure for ADC Synthesis via SPAAC
1. Preparation of Azide-Modified Antibody:
-
Start with an antibody that has been functionalized with azide groups (e.g., via reaction with an NHS-Azide linker on lysine residues or through enzymatic/site-specific methods).
-
Purify the azide-modified antibody using dialysis or a desalting column to remove any unreacted labeling reagents. Exchange the buffer to an amine-free and azide-free buffer like PBS (pH 7.4).
2. Preparation of this compound Stock Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Dissolve the reagent in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). This solution should be used immediately.
3. Conjugation Reaction:
-
In a reaction tube, add the azide-modified antibody in the chosen reaction buffer.
-
Add the calculated volume of the this compound stock solution to the antibody solution to achieve the desired molar excess. Add the organic solvent dropwise while gently vortexing to prevent localized precipitation.
-
Incubate the reaction mixture at the desired temperature (e.g., room temperature) for 4-12 hours with gentle mixing.
4. Purification of the ADC:
-
After incubation, remove unreacted DBCO-linker and other impurities.
-
Size Exclusion Chromatography (SEC) is a highly effective method for separating the ADC from smaller molecules.
-
Alternatively, use a desalting column or dialysis.
5. Characterization of the ADC:
-
Determine Protein Concentration: Measure the absorbance at 280 nm (A280).
-
Calculate Drug-to-Antibody Ratio (DAR): The DAR can be determined using UV-Vis spectroscopy by measuring the absorbance of the DBCO group at its maximum (~309 nm) and the protein at 280 nm. A correction factor is needed to account for the DBCO's contribution to the A280 reading. Alternatively, Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) can provide a more detailed characterization of the different ADC species.
Visualizations
Caption: Overall workflow for ADC synthesis using this compound.
Caption: Chemical pathway of the SPAAC (Click Chemistry) reaction.
Caption: A logical workflow for troubleshooting low ADC yield.
References
Technical Support Center: Troubleshooting Copper-Free Click Chemistry Reactions
Welcome to the technical support center for copper-free click chemistry, specifically focusing on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to suboptimal results in a question-and-answer format.
Q1: My SPAAC reaction has a low or no yield. What are the common causes?
Several factors can contribute to low product yield in a SPAAC reaction. The primary culprits are often related to the reagents themselves, the reaction conditions, or steric hindrance.
-
Reagent Quality and Integrity: The strained cyclooctynes (e.g., DBCO, BCN) are susceptible to degradation over time, especially if not stored properly under inert gas and protected from light.[1] Similarly, the azide-functionalized molecule can also degrade.
-
Suboptimal Reaction Conditions: The pH, buffer composition, and temperature can significantly influence the reaction rate. For instance, HEPES buffer has been shown to result in higher reaction rates compared to PBS in some cases.[2][3]
-
Solubility Issues: Poor solubility of one or both reactants in the chosen solvent can lead to a heterogeneous reaction mixture and consequently, a lower reaction rate.[4]
-
Steric Hindrance: Bulky functional groups near the azide or cyclooctyne can physically obstruct the reactive centers, slowing down or preventing the reaction.[5]
-
Incorrect Stoichiometry: An improper ratio of cyclooctyne to azide can result in the incomplete consumption of the limiting reagent.
Q2: How can I improve the yield and rate of my SPAAC reaction?
To enhance the efficiency of your SPAAC reaction, consider the following optimization strategies:
-
Optimize Reaction Buffer and pH: While PBS is commonly used, consider screening other buffers like HEPES. Generally, a pH range of 7-9 is employed for biomolecule conjugation.
-
Adjust Temperature: Increasing the reaction temperature (e.g., from 4°C to 25°C or 37°C) can significantly accelerate the reaction rate, provided your molecules are stable at higher temperatures.
-
Increase Reactant Concentration: Higher concentrations of both the cyclooctyne and azide will lead to a faster reaction.
-
Use a Stoichiometric Excess: Employing a slight excess (e.g., 1.5-5 equivalents) of one of the reactants (typically the less expensive or more soluble one) can drive the reaction to completion.
-
Incorporate a PEG Linker: Introducing a polyethylene glycol (PEG) spacer between the reactive moiety (azide or cyclooctyne) and the molecule of interest can reduce steric hindrance and improve solubility.
-
Add a Co-solvent: If solubility is an issue, adding a minimal amount of a water-miscible organic solvent like DMSO or DMF can help. However, be mindful of the tolerance of your biomolecules to organic solvents.
Q3: I am observing non-specific labeling or unexpected side products. What could be the cause?
While SPAAC is known for its high bioorthogonality, side reactions can occur under certain conditions:
-
Reaction with Thiols: Some cyclooctynes, particularly DBCO, have been reported to react with free thiols, such as those in cysteine residues of proteins.
-
Presence of Sodium Azide: If your buffers contain sodium azide (NaN₃) as a preservative, it will compete with your azide-modified molecule for the cyclooctyne, leading to a significant reduction in the desired product formation.
-
Degradation of Cyclooctyne: Highly reactive cyclooctynes can sometimes oligomerize or degrade, especially with improper storage or handling.
Q4: How can I confirm that my reagents are active before starting a critical experiment?
Performing a small-scale control reaction is a prudent step to verify the integrity of your reagents and reaction setup.
-
Procedure: Conduct a reaction using simple, commercially available small molecules like benzyl azide and a DBCO-amine.
-
Analysis: Monitor the reaction by a suitable analytical method like LC-MS or TLC.
-
Interpretation:
-
Successful Control: If the control reaction works well, the issue likely lies with your specific biomolecules (e.g., steric hindrance, instability).
-
Failed Control: If the control reaction fails, the problem is more likely with the general reaction conditions (buffer, solvent) or the quality of your stock solutions.
-
Quantitative Data Summary
The following tables summarize key quantitative data to aid in the optimization of your SPAAC reactions.
Table 1: Recommended Reaction Conditions for SPAAC
| Parameter | Recommended Range | Notes |
| pH | 7.0 - 9.0 | Optimal pH can be biomolecule-dependent. |
| Temperature | 4°C - 37°C | Higher temperatures generally increase the reaction rate. |
| Stoichiometry (Cyclooctyne:Azide) | 1:1.5 to 1:5 (or inverted) | An excess of the less critical component can improve yield. |
| Reactant Concentration | 50 µM - 500 µM | Higher concentrations lead to faster reactions. |
| Organic Co-solvent (e.g., DMSO) | < 20% (v/v) | Minimize for sensitive biomolecules. |
| Reaction Time | 1 - 24 hours | Dependent on reactants, concentration, and temperature. |
Table 2: Second-Order Rate Constants (k₂) of Common Cyclooctynes with Benzyl Azide
| Cyclooctyne | k₂ (M⁻¹s⁻¹) | Reference |
| BCN | ~0.1 | |
| DBCO | ~0.3 | |
| DIBO | 0.17 | |
| DIFO | 0.076 |
Experimental Protocols
Protocol 1: General Procedure for SPAAC Conjugation
This protocol provides a general guideline for the conjugation of an azide-modified molecule to a cyclooctyne-modified molecule.
-
Reagent Preparation:
-
Dissolve the azide-containing molecule in a suitable buffer (e.g., PBS or HEPES, pH 7.4) to a final concentration of 1-10 mM.
-
Dissolve the cyclooctyne-containing molecule in a compatible solvent (e.g., DMSO or DMF) to a stock concentration of 10-100 mM.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide solution with the cyclooctyne stock solution. The final concentration of each reactant should typically be in the range of 50-500 µM.
-
If necessary, add a co-solvent (like DMSO) to ensure the solubility of all reactants. The final percentage of the organic solvent should be kept as low as possible, especially for reactions involving proteins that may denature.
-
Use a slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component to drive the reaction.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the specific cyclooctyne and azide pair.
-
Protect the reaction from light if either of the molecules is light-sensitive.
-
-
Monitoring and Purification:
-
Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS, SDS-PAGE (for proteins), or HPLC.
-
Once the reaction is complete, purify the conjugate using standard methods like size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted starting materials.
-
Protocol 2: Monitoring SPAAC Reaction Kinetics by ¹H NMR Spectroscopy
This protocol outlines a method to determine the second-order rate constant of a SPAAC reaction.
-
Materials:
-
Strained alkyne
-
Azide (e.g., benzyl azide)
-
Deuterated solvent (e.g., DMSO-d₆)
-
Internal standard of known concentration (e.g., dimethyl sulfone)
-
NMR tubes and spectrometer
-
-
Procedure:
-
Prepare stock solutions of the strained alkyne, azide, and internal standard in the deuterated solvent.
-
In an NMR tube, combine the stock solutions to achieve the desired initial concentrations (e.g., 5 mM of each reactant).
-
Acquire an initial ¹H NMR spectrum (t=0) and subsequent spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals of a disappearing reactant peak and a stable peak from the internal standard in each spectrum.
-
Calculate the reactant concentration at each time point relative to the internal standard.
-
Plot the natural logarithm of the reactant concentration versus time. The slope of this line can be used to determine the rate constant.
-
Visualizations
Caption: A decision tree for troubleshooting low-yield SPAAC reactions.
Caption: A general experimental workflow for a SPAAC reaction.
References
Technical Support Center: DBCO-SS-PEG4-Biotin Integrity in the Presence of Reducing Agents
Welcome to the technical support center for DBCO-SS-PEG4-Biotin. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting assistance regarding the effects of reducing agents on the integrity of this cleavable linker.
Frequently Asked Questions (FAQs)
Q1: What is the function of the disulfide bond in this compound?
The disulfide bond (-S-S-) within the this compound linker is a cleavable moiety. Its purpose is to allow for the release of the biotin tag from a conjugated biomolecule under reducing conditions. This is particularly useful in applications such as affinity purification, where the captured molecule needs to be eluted without denaturing the affinity matrix (e.g., streptavidin beads).
Q2: Which reducing agents can be used to cleave the disulfide bond?
Commonly used reducing agents for cleaving disulfide bonds include Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP), and Beta-Mercaptoethanol (BME).[1] The choice of reducing agent can depend on the specific experimental conditions, such as pH and the presence of other functional groups.
Q3: What are the typical concentrations and incubation times for cleaving the disulfide bond?
The optimal conditions for cleavage are dependent on the specific reducing agent, temperature, and pH. The following table provides general guidelines. However, empirical optimization is highly recommended for each specific application.
| Reducing Agent | Typical Concentration | Recommended pH | Typical Incubation Time | Temperature |
| DTT | 10-100 mM | 7.5 - 8.5 | 15-60 minutes | Room Temperature to 37°C |
| TCEP | 10-50 mM | 4.5 - 8.5 | 5-30 minutes | Room Temperature |
| BME | 20-100 mM | 7.5 - 8.5 | 30-60 minutes | Room Temperature |
Q4: Will the reducing agents affect the integrity of the DBCO group or the biotin moiety?
-
DBCO Group: The DBCO (dibenzocyclooctyne) group is generally stable under the conditions used for disulfide bond reduction with DTT. However, studies have shown that DBCO can be unstable in the presence of TCEP over extended periods (e.g., 24 hours).[2] If your experimental workflow requires the integrity of the DBCO group post-cleavage, it is advisable to use DTT or to perform a thorough validation when using TCEP.
-
Biotin Moiety: Biotin is a robust molecule and is generally stable under the conditions used for disulfide bond cleavage with common reducing agents like DTT and TCEP.
Q5: How can I confirm that the disulfide bond has been successfully cleaved?
Several analytical techniques can be employed to verify the cleavage of the disulfide bond:
-
Mass Spectrometry (MS): This is a direct method to observe the mass change in your biomolecule after the cleavage of the biotin-containing fragment.
-
High-Performance Liquid Chromatography (HPLC): Cleavage of the linker will alter the hydrophobicity and size of the biomolecule, which can be detected as a shift in the retention time on a reverse-phase or size-exclusion HPLC column.[3][4]
-
SDS-PAGE: If the biotinylated molecule is a protein, a change in its migration pattern on an SDS-PAGE gel may be observed, especially if the biotinylated portion is large enough to affect the overall molecular weight or charge.
-
Ellman's Reagent: This reagent can be used to quantify the number of free thiols generated after the reduction of the disulfide bond.[5]
Troubleshooting Guides
Issue 1: Incomplete or No Cleavage of the Disulfide Bond
| Possible Cause | Troubleshooting Steps |
| Suboptimal Reducing Agent Concentration | Increase the concentration of the reducing agent. A 10- to 100-fold molar excess over the disulfide bond concentration is a good starting point. |
| Incorrect pH for the Reducing Agent | Ensure the buffer pH is within the optimal range for the chosen reducing agent (see FAQ table). For DTT and BME, a pH of 7.5-8.5 is ideal. TCEP is effective over a broader pH range. |
| Insufficient Incubation Time or Temperature | Increase the incubation time and/or temperature. Monitor the cleavage at different time points to determine the optimal duration. |
| Oxidized Reducing Agent | Prepare fresh solutions of DTT or BME immediately before use, as they are prone to oxidation by air. TCEP is more stable but should also be handled with care. |
| Presence of Interfering Substances | Certain metal ions can inhibit the activity of reducing agents. Consider including a chelating agent like EDTA in your buffer if metal contamination is suspected. |
Issue 2: Degradation of the DBCO Moiety
| Possible Cause | Troubleshooting Steps |
| Prolonged Exposure to TCEP | If using TCEP and the integrity of the DBCO group is critical, minimize the incubation time. Consider switching to DTT, which has been shown to be more compatible with DBCO. |
| Harsh Reaction Conditions | Avoid extreme pH or high temperatures during the cleavage reaction, as these conditions can potentially lead to side reactions with the DBCO group. |
Experimental Protocols
Protocol 1: General Procedure for Cleavage of this compound
This protocol provides a general starting point for the cleavage of the disulfide bond. Optimization may be required for your specific biomolecule and application.
Materials:
-
Biotinylated biomolecule in a suitable buffer (e.g., PBS, Tris-HCl).
-
Reducing agent stock solution (e.g., 1 M DTT in water, or 0.5 M TCEP in water).
-
Quenching solution (optional, e.g., N-ethylmaleimide (NEM) to cap free thiols).
-
Purification tools (e.g., dialysis, size-exclusion chromatography).
Procedure:
-
To your solution of the biotinylated biomolecule, add the reducing agent to the desired final concentration (e.g., 20 mM DTT or 10 mM TCEP).
-
Incubate the reaction mixture at room temperature or 37°C for 30-60 minutes.
-
(Optional) To stop the reaction and prevent re-formation of disulfide bonds, add a quenching agent like NEM at a concentration approximately 2-fold higher than the reducing agent. Incubate for 15-30 minutes at room temperature in the dark.
-
Purify the cleaved biomolecule from the excess reducing agent, cleaved biotin fragment, and quenching agent using a suitable method such as dialysis or size-exclusion chromatography.
Protocol 2: Monitoring Cleavage by Mass Spectrometry
-
Take an aliquot of your biotinylated biomolecule before adding the reducing agent.
-
Perform the cleavage reaction as described in Protocol 1.
-
Take an aliquot of the reaction mixture after the incubation period.
-
Desalt both the "before" and "after" samples using a suitable method (e.g., C18 ZipTip).
-
Analyze both samples by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
-
Compare the mass spectra. A successful cleavage will result in a mass shift corresponding to the loss of the biotin-SS-PEG4 fragment.
Visualizations
Caption: Cleavage of this compound by a reducing agent.
Caption: Troubleshooting workflow for incomplete disulfide bond cleavage.
References
- 1. This compound, DBCO reagents, Click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. Comparative Study of Click Handle Stability in Common Ligation Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How to Analyze Protein Disulfide Bonds - Creative Proteomics [creative-proteomics.com]
- 4. Item - HPLC analysis of disulfide bond formation in duplexes containing the (6â4) photoproduct. - Public Library of Science - Figshare [plos.figshare.com]
- 5. researchgate.net [researchgate.net]
dealing with poor solubility of DBCO-SS-PEG4-Biotin conjugates
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of DBCO-SS-PEG4-Biotin. It is intended for researchers, scientists, and drug development professionals encountering challenges during their experiments.
Troubleshooting Guide
This section addresses specific issues you may encounter when handling this compound.
1. Why won't my this compound powder dissolve in my aqueous buffer (e.g., PBS)?
This is expected behavior. The DBCO and biotin moieties of the conjugate are hydrophobic, making the compound poorly soluble directly in neutral aqueous solutions.[1] While the PEG4 linker enhances hydrophilicity, it is often insufficient to overcome the low solubility of the parent molecule in water.[2] The recommended method is to first dissolve the conjugate in a water-miscible organic solvent before preparing the final aqueous solution.[3]
2. I dissolved the conjugate in DMSO, but it precipitated when I added it to my aqueous buffer. What went wrong?
Precipitation upon dilution is a common issue and can be caused by several factors:
-
Final Concentration is Too High: The aqueous solubility of similar DBCO-PEG4-Biotin conjugates is limited (e.g., up to 0.35 mM).[3] Exceeding this limit will cause the product to precipitate.
-
Rapid Dilution: Adding the concentrated organic stock solution too quickly into the aqueous buffer can cause localized high concentrations, leading to immediate precipitation.
-
Insufficient Organic Solvent in Final Solution: Many proteins and biomolecules can tolerate a final concentration of 10-20% DMSO or DMF in the reaction mixture, which can help maintain the conjugate's solubility.
-
Buffer Incompatibility: While less common, certain buffer components could potentially interact with the conjugate. Ensure your buffer does not contain reactive species like azides or sulfhydryls if they are not part of the intended reaction.
3. My solution appears cloudy or has formed a suspension. How can I fix this?
A cloudy solution indicates that the conjugate is not fully dissolved or is aggregating.
-
Sonication: Place the vial in a bath sonicator for 5-10 minutes. This can help break up aggregates and facilitate dissolution.
-
Gentle Warming: Briefly warm the solution to 30-37°C. Increased temperature can improve solubility. However, avoid prolonged heating to prevent degradation of the disulfide (S-S) bond.
-
Increase Co-solvent Percentage: If your experimental conditions permit, try increasing the final percentage of the organic co-solvent (e.g., DMSO) in your aqueous buffer.
-
Vortexing: Mix the solution vigorously. For stock solutions, this can ensure a homogenous mixture before dilution.
4. How can I prevent solubility issues from the start?
Proactive measures are key to a successful experiment.
-
Proper Storage: Store the lyophilized powder at -20°C, protected from light and moisture. Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation, which can hydrolyze the compound and affect solubility.
-
Use High-Quality Solvents: Always use anhydrous or molecular-sieve dried DMSO or DMF to prepare stock solutions. Water contamination can compromise the stability of the stock.
-
Follow Recommended Dissolution Protocol: Prepare a high-concentration stock in an appropriate organic solvent first, ensure it is fully dissolved, and then dilute it slowly into the final aqueous buffer while mixing.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound? It is highly recommended to first dissolve this compound in a water-miscible organic solvent. The most commonly used solvents are Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).
Q2: What is the maximum aqueous concentration I can achieve? The aqueous solubility is generally low. For the related compound DBCO-PEG4-Biotin, the maximum solubility in aqueous buffers is reported to be around 0.35 mM. The presence of the disulfide linker in this compound is not expected to dramatically change this value. For higher concentrations, a co-solvent system is necessary.
Q3: How does the PEG4 linker affect solubility? The polyethylene glycol (PEG) linker is hydrophilic and is included in the molecule's design to improve water solubility and stability. It helps reduce the aggregation and precipitation that can occur when labeling biomolecules.
Q4: Can I store the this compound once it is in solution? Stock solutions in anhydrous DMSO or DMF can be stored at -20°C or -80°C for up to one month. Avoid repeated freeze-thaw cycles. It is not recommended to store the conjugate in aqueous solutions, as the NHS-ester moiety (if present in similar reagents) and the disulfide bond can be susceptible to hydrolysis and reduction over time. Always prepare fresh aqueous working solutions before each experiment.
Q5: Will the organic solvent used for dissolution affect my downstream application (e.g., cell labeling)? Yes, it can. Most cell cultures can tolerate a final DMSO concentration of <0.5%, but higher concentrations can be cytotoxic. Similarly, high concentrations of organic solvents can denature proteins. It is crucial to determine the tolerance of your specific system and to use the lowest effective concentration of the organic solvent in your final reaction buffer.
Quantitative Data Summary
The solubility of this compound is not widely published, but data from the closely related DBCO-PEG4-Biotin conjugate provides a strong reference point.
| Solvent | Maximum Recommended Concentration | Remarks |
| DMSO | 100 mM | Recommended for preparing high-concentration stock solutions. |
| Ethanol | 100 mM | An alternative organic solvent for stock solutions. |
| DMF | Soluble | Another common choice for initial dissolution. |
| Aqueous Buffers (e.g., PBS) | ~0.35 mM | Direct dissolution is not recommended. This is the approximate limit after dilution from an organic stock. |
| Water | Poorly soluble | The PEG linker improves solubility but direct dissolution is challenging. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
-
Remove the vial of this compound from -20°C storage.
-
Allow the vial to equilibrate to room temperature for 15-20 minutes before opening. This is critical to prevent moisture condensation.
-
Add the required volume of anhydrous DMSO or DMF to the powder to achieve a high-concentration stock (e.g., 10-100 mM).
-
Vortex the vial for 30-60 seconds to mix.
-
Visually inspect the solution to ensure all powder has completely dissolved. If particulates remain, sonicate the vial for 5-10 minutes in a water bath.
Protocol 2: Preparation of an Aqueous Working Solution
-
Begin with your final aqueous reaction buffer (e.g., PBS, pH 7.4) in a tube.
-
While gently vortexing or stirring the buffer, slowly add the required volume of the concentrated organic stock solution (from Protocol 1) drop-by-drop.
-
Continue to mix the solution for another 1-2 minutes after adding the stock.
-
Use the freshly prepared aqueous working solution immediately for your experiment. Do not store aqueous solutions of the conjugate.
Visual Guides
Recommended Dissolution Workflow
Caption: Workflow for preparing this compound solutions.
Troubleshooting Logic for Precipitation
Caption: Decision tree for troubleshooting precipitation issues.
References
Validation & Comparative
A Head-to-Head Comparison: DBCO-SS-PEG4-Biotin vs. NHS-SS-Biotin for Cleavable Biotinylation
For researchers, scientists, and drug development professionals, the precise and efficient biotinylation of biomolecules is a cornerstone of modern molecular biology, enabling a vast array of applications from affinity purification to cellular imaging. The choice of biotinylating reagent is critical and depends on the specific target molecule, the desired level of control, and the experimental conditions. This guide provides an objective comparison of two popular cleavable biotinylation reagents: DBCO-SS-PEG4-Biotin and NHS-SS-Biotin, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.
This comparison will delve into the fundamental chemistry, performance characteristics, and practical considerations for each reagent, empowering researchers to make informed decisions for their specific applications.
Executive Summary
| Feature | This compound | NHS-SS-Biotin |
| Target Functional Group | Azide (-N₃) | Primary Amines (-NH₂) |
| Reaction Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Nucleophilic Acyl Substitution |
| Specificity | High | Moderate to Low |
| Reaction Speed | Fast | Fast |
| Control over Labeling | High (Site-specific) | Moderate (Multiple sites) |
| Linker Composition | PEG4 spacer, Disulfide bond | Disulfide bond |
| Cleavability | Reducible (e.g., DTT, TCEP) | Reducible (e.g., DTT, TCEP) |
| Biocompatibility | High (Copper-free click chemistry) | High |
| Key Advantage | Bio-orthogonal, site-specific labeling | Targets readily available primary amines |
| Key Disadvantage | Requires introduction of an azide group | Can lead to heterogeneous labeling, potential for protein inactivation |
Introduction to the Reagents
This compound is a state-of-the-art biotinylation reagent that utilizes bio-orthogonal "click chemistry". Its dibenzocyclooctyne (DBCO) group reacts specifically with azide-functionalized molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This reaction is highly specific and proceeds efficiently under mild, physiological conditions without the need for a toxic copper catalyst. The molecule also incorporates a polyethylene glycol (PEG4) spacer to enhance solubility and reduce steric hindrance, and a disulfide (SS) bond that allows for cleavage of the biotin tag under reducing conditions.
NHS-SS-Biotin , a more traditional biotinylating agent, employs an N-hydroxysuccinimide (NHS) ester to acylate primary amines, such as the side chain of lysine residues and the N-terminus of proteins. This reaction is also efficient but can be less specific, as most proteins present multiple primary amines on their surface. Like its DBCO counterpart, it contains a cleavable disulfide linker, enabling the release of the biotinylated molecule from avidin or streptavidin.
Mechanism of Action
This compound: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The core of this compound's functionality lies in the SPAAC reaction. This bio-orthogonal reaction provides a highly specific and efficient method for labeling biomolecules.[1] The DBCO group, a strained alkyne, reacts spontaneously with an azide group to form a stable triazole linkage.[2] This reaction is termed "bio-orthogonal" because neither the DBCO nor the azide group is naturally present in biological systems, thus minimizing off-target reactions.[3][4]
NHS-SS-Biotin: Nucleophilic Acyl Substitution
NHS-SS-Biotin functions through the reaction of its NHS ester with primary amines. The lone pair of electrons on the nitrogen of a primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4] This reaction is typically carried out at a slightly alkaline pH (7.2-8.5) to ensure the primary amines are deprotonated and thus more nucleophilic.
Performance Comparison: Data Presentation
The choice between this compound and NHS-SS-Biotin often hinges on the specific requirements of the experiment. The following tables summarize key performance metrics based on the underlying chemistries.
Table 1: Reaction Efficiency and Specificity
| Parameter | This compound (SPAAC) | NHS-SS-Biotin (NHS Ester Chemistry) |
| Reaction Yield | Generally high to very high | Variable, moderate to high |
| Specificity | High; targets only azide groups | Moderate to low; targets all accessible primary amines |
| Side Reactions | Minimal; potential for slow reaction with thiols | Hydrolysis of the NHS ester is a significant competing reaction |
| Control over Degree of Labeling | High; enables precise, site-specific labeling | Moderate; can be challenging to control, leading to heterogeneity |
Table 2: Stability and Cleavage
| Parameter | This compound | NHS-SS-Biotin |
| Reagent Stability (in solution) | DBCO group can lose reactivity over time (weeks) at -20°C in DMSO | NHS ester is highly moisture-sensitive and hydrolyzes rapidly in aqueous solutions, especially at higher pH |
| Conjugate Stability | Triazole linkage is highly stable | Amide bond is very stable under physiological conditions |
| Cleavage Conditions | Reducing agents (e.g., 50 mM DTT, 20 mM TCEP) | Reducing agents (e.g., 50 mM DTT, 20 mM TCEP) |
| Cleavage Efficiency | High with sufficient reducing agent concentration and incubation time | High with sufficient reducing agent concentration and incubation time |
Experimental Protocols
The following are generalized protocols for the biotinylation of a protein. Optimization may be required for specific applications.
Protocol 1: Site-Specific Biotinylation of an Azide-Modified Protein with this compound
This protocol assumes the protein of interest has been pre-modified to contain an azide group.
Materials:
-
Azide-modified protein in an amine-free and azide-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Spin desalting column (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Reaction Setup: Add a 1.5 to 3-fold molar excess of the this compound stock solution to the azide-modified protein solution.
-
Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C.
-
Purification: Remove excess, unreacted this compound using a spin desalting column equilibrated with the desired storage buffer.
-
Quantification of Biotinylation (Optional): Determine the degree of biotinylation using a HABA assay.
Protocol 2: Biotinylation of a Protein with NHS-SS-Biotin
Materials:
-
Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
NHS-SS-Biotin
-
Anhydrous DMSO or DMF
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM glycine)
-
Spin desalting column
Procedure:
-
Prepare NHS-SS-Biotin Stock Solution: Immediately before use, dissolve NHS-SS-Biotin in anhydrous DMSO or DMF to a concentration of 10 mM.
-
Reaction Setup: Add a 10 to 20-fold molar excess of the NHS-SS-Biotin stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15 minutes at room temperature.
-
Purification: Remove excess, unreacted NHS-SS-Biotin and byproducts using a spin desalting column.
-
Quantification of Biotinylation (Optional): Determine the degree of biotinylation using a HABA assay.
Protocol 3: Cleavage of the Disulfide Bond
Materials:
-
Biotinylated sample
-
Reducing agent (e.g., DTT or TCEP)
-
Incubation buffer (e.g., PBS)
Procedure:
-
Prepare Reducing Agent Solution: Prepare a stock solution of DTT (e.g., 1 M) or TCEP (e.g., 0.5 M).
-
Cleavage Reaction: Add the reducing agent to the biotinylated sample to a final concentration of 20-50 mM.
-
Incubation: Incubate the reaction for 30-60 minutes at 37°C.
-
Analysis: The released biomolecule can now be separated from the biotin tag and any streptavidin/avidin beads by methods such as centrifugation or size-exclusion chromatography.
Visualization of Workflows
General Biotinylation and Cleavage Workflow
Decision Tree for Reagent Selection
Conclusion
Both this compound and NHS-SS-Biotin are powerful tools for the cleavable biotinylation of biomolecules. The choice between them is dictated by the specific experimental goals.
-
This compound is the superior choice when site-specificity and control over the degree of labeling are paramount . Its bio-orthogonal nature ensures minimal off-target reactions, making it ideal for applications in complex biological environments and for the construction of well-defined bioconjugates. The requirement to introduce an azide group into the target molecule is a key consideration.
-
NHS-SS-Biotin remains a valuable and widely used reagent for general biotinylation, particularly when targeting proteins with readily available primary amines. It is a more straightforward approach if site-specificity is not a critical concern. However, researchers must be mindful of the potential for heterogeneous labeling and the competing hydrolysis reaction of the NHS ester.
By carefully considering the principles and protocols outlined in this guide, researchers can confidently select the most appropriate cleavable biotinylation reagent to achieve their desired experimental outcomes.
References
A Head-to-Head Comparison of Biotinylation Reagents: DBCO-SS-PEG4-Biotin vs. Sulfo-NHS-SS-Biotin
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for the success of a wide range of applications, from proteomics to targeted drug delivery. The choice of biotinylation reagent is a critical decision that can significantly impact the specificity, yield, and functional integrity of the labeled molecule. This guide provides an in-depth, objective comparison of two advanced biotinylation reagents: DBCO-SS-PEG4-Biotin, which utilizes bioorthogonal click chemistry, and the more traditional Sulfo-NHS-SS-Biotin, an amine-reactive agent.
This comparison will delve into their mechanisms of action, performance characteristics, and experimental workflows, supported by experimental data, to provide a clear rationale for selecting the optimal reagent for your research needs. Both reagents feature a polyethylene glycol (PEG4) spacer to enhance hydrophilicity and reduce steric hindrance, as well as a cleavable disulfide (SS) bond, allowing for the release of the biotinylated molecule under reducing conditions. The key distinction lies in their reactive moieties: a dibenzocyclooctyne (DBCO) group for copper-free click chemistry versus a sulfated N-hydroxysuccinimide (Sulfo-NHS) ester for amine labeling.
Executive Summary: Key Advantages of this compound
This compound offers significant advantages over Sulfo-NHS-SS-Biotin, primarily centered around its specificity and biocompatibility . The bioorthogonal nature of the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction between the DBCO group and an azide-modified target ensures that labeling occurs only at the intended site, minimizing off-target modifications and preserving the native function of the biomolecule. This high degree of specificity is particularly crucial for applications where maintaining protein activity is paramount. In contrast, Sulfo-NHS-SS-Biotin reacts with any accessible primary amines, leading to a heterogeneous population of labeled molecules and a higher potential for functional disruption. Furthermore, the copper-free nature of the DBCO-azide reaction makes it highly biocompatible and suitable for use in living cells and organisms.
Comparative Data: Performance and Characteristics
The following table summarizes the key quantitative and qualitative differences between this compound and Sulfo-NHS-SS-Biotin, based on their underlying chemistries and available experimental data.
| Feature | This compound | Sulfo-NHS-SS-Biotin |
| Targeting Chemistry | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | Amine Acylation |
| Target Residues | Azide-modified molecules | Primary amines (Lysine, N-terminus) |
| Specificity | High: Reacts specifically with its bioorthogonal partner with minimal cross-reactivity with endogenous functional groups.[1] | Moderate: Reacts with any accessible primary amine, potentially leading to labeling of non-target proteins.[2] |
| Reaction Speed | Very Fast: Kinetics are exceptionally rapid, allowing for efficient labeling at low concentrations.[1] | Fast: Reaction proceeds quickly at physiological pH.[3] |
| Biocompatibility | Excellent: No cytotoxic copper catalyst is required, making it ideal for in vivo applications.[4] | Good: Generally well-tolerated in vitro, but the reactive nature of NHS esters can lead to off-target modifications in complex biological systems. |
| Control over Labeling Site | High: Enables precise, site-specific biotinylation when the azide group is introduced at a specific location. | Low: Results in random labeling of accessible primary amines. |
| Potential for Off-Target Effects | Low: The DBCO group is designed to be inert to biological nucleophiles. | High: NHS esters can react with any exposed primary amine on cellular proteins, potentially inducing cellular stress. |
| Typical Labeling Efficiency | High conjugation efficiency, often yielding a well-defined, homogeneously labeled product. | Can result in a heterogeneous mixture of molecules with varying degrees of biotinylation; for example, labeling an antibody with a 20-fold molar excess of Sulfo-NHS-Biotin can result in 4-6 biotin groups per antibody. |
| Workflow Complexity | Two-step process: requires initial introduction of an azide group onto the target molecule. | One-step process: direct labeling of the target molecule. |
Signaling Pathways and Experimental Workflows
To visually represent the chemical principles and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
References
A Head-to-Head Battle: Cleavable vs. Non-Cleavable Biotin Linkers in Mass Spectrometry
For researchers, scientists, and drug development professionals venturing into the realm of protein analysis, the choice between cleavable and non-cleavable biotin linkers for mass spectrometry-based applications is a critical decision that can significantly impact experimental outcomes. This guide provides an objective comparison of these two powerful tools, supported by quantitative data and detailed experimental protocols, to empower informed decision-making in your research endeavors.
The fundamental principle of biotin-based affinity purification lies in the remarkably strong and specific interaction between biotin and streptavidin, enabling the isolation of biotinylated molecules from complex biological mixtures. The key distinction between cleavable and non-cleavable linkers lies in the spacer arm that connects the biotin moiety to the reactive group that targets the protein of interest. Non-cleavable linkers form a stable, permanent bond, while cleavable linkers possess a strategically placed labile bond that can be broken under specific chemical or enzymatic conditions. This inherent difference dictates the entire workflow, from sample preparation to data analysis, and ultimately influences the quality and quantity of the identified proteins and peptides.
At a Glance: Key Distinctions
| Feature | Cleavable Biotin Linkers | Non-Cleavable Biotin Linkers |
| Linkage | Reversible, can be broken by chemical reagents, enzymes, or light. | Permanent, stable covalent bond. |
| Elution | Mild elution of target molecules, leaving biotin and streptavidin behind. | Harsh, denaturing conditions required to disrupt the biotin-streptavidin interaction. |
| Background | Lower background from non-specific binding proteins and endogenous biotinylated species. | Higher potential for co-elution of non-specifically bound proteins and endogenous biotinylated proteins. |
| MS Analysis | Simplified spectra, as the large biotin moiety is removed. | More complex spectra due to the presence of the biotinylated peptide. |
| Identification | Often leads to a higher number of identified proteins and peptides. | May result in lower identification rates due to signal suppression and complex spectra. |
| Common Applications | Affinity purification-mass spectrometry (AP-MS), proximity labeling (BioID, APEX), chemical proteomics. | Western blotting, ELISA, pull-down assays where the protein does not need to be recovered in its native state. |
Performance Showdown: Quantitative Data
Recent studies have provided compelling evidence for the advantages of cleavable linkers in mass spectrometry-based proteomics. A key performance indicator is the number of identified proteins and peptides, where cleavable linkers consistently demonstrate superior results.
One study directly compared an acid-cleavable biotin-alkyne linker (DADPS) with a non-cleavable biotin-alkyne linker in a biorthogonal noncanonical amino acid tagging (BONCAT) experiment to identify newly synthesized proteins. The results showed a significant increase in the number of identified peptides and proteins when using the cleavable linker.[1][2]
| Starting Material | Linker Type | Number of Identified AHA-Peptides | Number of Identified Proteins |
| 4 mg | Cleavable (DADPS) | ~4,500 | >1,500 |
| 4 mg | Non-Cleavable | ~2,800 | ~1,000 |
| 2 mg | Cleavable (DADPS) | ~3,800 | >1,200 |
| 2 mg | Non-Cleavable | ~2,200 | ~800 |
| 1 mg | Cleavable (DADPS) | ~2,800 | >900 |
| 1 mg | Non-Cleavable | ~1,500 | ~600 |
Data adapted from a study comparing a cleavable (DADPS) and a non-cleavable biotin-alkyne linker in a BONCAT experiment.[2]
The superior performance of the cleavable linker can be attributed to several factors. The milder elution conditions reduce the co-purification of non-specifically bound proteins, leading to a cleaner sample for mass spectrometry analysis. Furthermore, the removal of the bulky biotin moiety simplifies the mass spectra and improves the ionization efficiency of the target peptides, resulting in higher quality data and more confident identifications.
Experimental Workflows: A Visual Guide
The choice between a cleavable and non-cleavable linker fundamentally alters the experimental workflow for affinity purification followed by mass spectrometry. The following diagrams illustrate the key steps involved in each process.
References
A Head-to-Head Comparison: DBCO-SS-PEG4-Biotin vs. Photocleavable Biotin Linkers for Reversible Biotinylation
For researchers, scientists, and drug development professionals navigating the complexities of reversible biotinylation, the choice of a cleavable linker is a critical decision that can significantly impact experimental outcomes. This guide provides an objective, data-driven comparison of two prominent classes of cleavable biotin linkers: the chemically cleavable DBCO-SS-PEG4-Biotin and the light-inducible photocleavable biotin linkers.
This comparison will delve into their respective mechanisms of action, cleavage efficiency, potential off-target effects, and suitability for various applications, with a focus on providing supporting experimental data to inform your selection process.
At a Glance: Key Differences
| Feature | This compound | Photocleavable Biotin Linkers |
| Cleavage Mechanism | Reduction of a disulfide bond | Photolysis of a photosensitive moiety |
| Cleavage Stimulus | Reducing agents (e.g., DTT, TCEP, glutathione) | Light of a specific wavelength (e.g., UV, visible light) |
| Spatial Control | Limited; occurs wherever the reducing agent is present | High; cleavage is restricted to the illuminated area |
| Temporal Control | Moderate; dependent on diffusion and reaction kinetics | High; cleavage is initiated and terminated with light exposure |
| Common Applications | Affinity purification, ADC development, proteomics | Spatially-controlled release, single-cell analysis, photo-patterning |
| Potential Off-Target Effects | Cellular toxicity of reducing agents, premature cleavage in reducing environments | Phototoxicity, UV-induced damage to biomolecules |
Mechanism of Action and Cleavage
This compound belongs to the class of chemically cleavable linkers. Its core structure features a disulfide bond (-S-S-) that is susceptible to reduction. This reduction can be achieved in vitro using common laboratory reagents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). In a cellular context, the disulfide bond can be cleaved by endogenous reducing agents, most notably glutathione, which is present at significantly higher concentrations inside cells compared to the extracellular environment.[1] The DBCO (dibenzocyclooctyne) group allows for copper-free click chemistry, enabling covalent attachment to azide-modified molecules. The PEG4 (polyethylene glycol) spacer enhances solubility and reduces steric hindrance.
Photocleavable (PC) biotin linkers , on the other hand, incorporate a photosensitive chemical group, such as an ortho-nitrobenzyl (ONB) or a coumarin derivative, within the linker.[2][3] Exposure to light of a specific wavelength triggers a photochemical reaction that breaks the linker, releasing the biotinylated molecule. The choice of the photocleavable moiety determines the required wavelength for cleavage, with some linkers being sensitive to UV light and others to visible light.[4] This property allows for precise spatiotemporal control over the cleavage process.[2]
Visualizing the Cleavage Mechanisms
To illustrate the distinct cleavage pathways, the following diagrams depict the fundamental principles of disulfide bond reduction and photocleavage.
Caption: Workflow of this compound conjugation and cleavage.
Caption: General workflow of photocleavable biotin linker conjugation and cleavage.
Performance Comparison: A Data-Driven Analysis
Direct comparative studies quantitatively evaluating this compound against a specific photocleavable linker in the same application are limited. However, by collating data from various studies, we can establish a performance comparison based on key parameters like cleavage efficiency and kinetics.
Cleavage Efficiency and Kinetics
The efficiency and speed of cleavage are critical for downstream applications. The following table summarizes typical cleavage conditions and reported efficiencies for both linker types.
| Linker Type | Cleavage Agent/Condition | Concentration/Intensity | Time | Reported Cleavage Yield | Reference |
| Disulfide-based | Dithiothreitol (DTT) | 10-100 mM | 30 min - 4 h | >90% | |
| Tris(2-carboxyethyl)phosphine (TCEP) | 10-50 mM | 30 min - 2 h | >90% | ||
| Glutathione (in vivo) | 1-10 mM (intracellular) | Variable | Variable | ||
| Photocleavable (o-nitrobenzyl) | UV Light | 1-5 mW/cm² | 5-25 min | >90% | |
| UV Light (340 nm) | Not specified | 10 min | Almost complete | ||
| UV Light (365 nm) | Not specified | 5 min | Drastic reduction in binding | ||
| Photocleavable (Coumarin) | Blue Light (400-450 nm) | High power LED | < 1 min | Rapid release |
Note: Cleavage efficiency is highly dependent on the specific molecule being released, steric hindrance, and the experimental conditions. The data presented should be considered as a general guide.
Off-Target Effects and Cytotoxicity
A crucial consideration in the selection of a cleavable linker is the potential for off-target effects and cytotoxicity.
This compound: The primary concern with disulfide linkers is the potential toxicity of the reducing agents used for cleavage, particularly in live-cell applications. High concentrations of DTT can be toxic to cells. Furthermore, the stability of the disulfide bond in different biological environments can be a factor, with the potential for premature cleavage in highly reducing extracellular microenvironments.
Photocleavable Biotin Linkers: For photocleavable linkers, the main consideration is phototoxicity, especially for those requiring UV light for cleavage. UV radiation can cause damage to DNA and other cellular components. The use of visible light-cleavable linkers, such as those based on coumarin, can mitigate this issue. The byproducts of the photocleavage reaction should also be considered, as they may have unintended biological activity.
Experimental Protocols
To facilitate the evaluation and application of these linkers, detailed experimental protocols for cleavage assays are provided below.
Protocol 1: In Vitro Cleavage of this compound Linker
Objective: To assess the cleavage efficiency of a disulfide-based biotin linker in a controlled in vitro setting.
Materials:
-
Biotinylated conjugate (e.g., protein-SS-biotin)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Streptavidin-coated beads or plates
-
SDS-PAGE analysis equipment
-
Western blot analysis equipment
-
Anti-biotin antibody or streptavidin-HRP conjugate
Procedure:
-
Immobilization of Biotinylated Conjugate:
-
Incubate the biotinylated conjugate with streptavidin-coated beads for 1 hour at room temperature with gentle agitation.
-
Wash the beads three times with PBS to remove unbound conjugate.
-
-
Cleavage Reaction:
-
Resuspend the beads in PBS.
-
Prepare fresh solutions of DTT (e.g., 100 mM) or TCEP (e.g., 50 mM) in PBS.
-
Add the reducing agent to the bead suspension to the desired final concentration (e.g., 10-50 mM DTT or 10-20 mM TCEP).
-
Incubate at 37°C for a defined period (e.g., 30 minutes to 2 hours), with occasional mixing.
-
-
Analysis of Cleavage:
-
Centrifuge the beads and collect the supernatant, which contains the released molecule.
-
Wash the beads with PBS and collect the wash fractions.
-
Elute any remaining biotinylated protein from the beads by boiling in SDS-PAGE sample buffer.
-
Analyze the supernatant, wash fractions, and the bead eluate by SDS-PAGE and Western blotting using an antibody against the protein of interest to quantify the amount of released and bead-bound protein.
-
Protocol 2: Photocleavage of a Biotinylated Protein
Objective: To determine the efficiency of photocleavage for a biotinylated protein.
Materials:
-
Biotinylated conjugate with a photocleavable linker
-
PBS, pH 7.4
-
Light source with the appropriate wavelength and intensity for the specific photocleavable linker (e.g., UV lamp at 365 nm)
-
Streptavidin-coated beads or plates
-
SDS-PAGE and Western blot analysis equipment
-
Antibody against the protein of interest
Procedure:
-
Immobilization of Biotinylated Conjugate:
-
Follow the same immobilization and washing steps as in Protocol 1.
-
-
Photocleavage:
-
Resuspend the beads in PBS in a suitable transparent vessel (e.g., quartz cuvette or a microplate with a UV-transparent bottom).
-
Expose the bead suspension to the light source for a defined period (e.g., 5-30 minutes). Ensure uniform illumination of the sample.
-
For time-course experiments, take aliquots at different time points.
-
-
Analysis of Cleavage:
-
Follow the same analysis steps as in Protocol 1 to separate and quantify the released and bead-bound protein fractions.
-
Logical Workflow for Linker Selection
The choice between this compound and a photocleavable biotin linker is highly dependent on the specific experimental requirements. The following decision-making workflow can guide researchers in selecting the most appropriate linker.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validating Biotinylation: A Comparative Guide to the HABA Assay and Its Alternatives
For researchers, scientists, and drug development professionals engaged in bioconjugation, the accurate quantification of biotin incorporation is critical for the reproducibility and reliability of downstream applications. This guide provides an objective comparison of the widely used 2-(4'-hydroxyazobenzene)benzoic acid (HABA) assay with other common methods for validating protein biotinylation, supported by experimental data and detailed protocols.
The covalent attachment of biotin to proteins is a cornerstone technique in life sciences, enabling a multitude of applications from affinity purification to immunoassays. The success of these applications hinges on the precise degree of biotinylation. Insufficient labeling can lead to weak signals or inefficient capture, while excessive labeling can compromise protein function. Therefore, robust validation of biotin incorporation is a crucial step in any biotinylation workflow.
This guide delves into the principles, protocols, and performance of the HABA assay and compares it with alternative quantitative and qualitative methods, including fluorescence-based assays, chromogenic assays, and blotting techniques.
Comparison of Biotinylation Validation Methods
The choice of a suitable biotinylation validation method depends on various factors, including the required sensitivity, sample throughput, cost, and the nature of the desired data (quantitative vs. qualitative). The following table summarizes the key performance characteristics of the most common techniques.
| Method | Principle | Detection | Sensitivity | Dynamic Range | Throughput | Pros | Cons |
| HABA Assay | Competitive colorimetric assay where biotin displaces HABA from the avidin-HABA complex, causing a decrease in absorbance at 500 nm.[1] | Colorimetric (Absorbance at 500 nm) | ~1-10 nmol | 2-16 µM of biotin | Medium | Simple, inexpensive, does not require specialized equipment. | Lower sensitivity, susceptible to interference from colored compounds, can underestimate biotin incorporation due to steric hindrance.[2] |
| Fluorescence-Based Assays (e.g., FluoReporter™, DyLight™) | Biotin displaces a quencher (like HABA) from a fluorescently-labeled avidin, resulting in an increase in fluorescence. | Fluorometric | High (pmol range) | Wide | High | High sensitivity, suitable for microplate format. | Requires a fluorescence plate reader, can be more expensive. |
| Quant*Tag™ Biotin Kit | Chemical reaction with biotin that produces a colored product, quantified spectrophotometrically.[2] | Colorimetric (Absorbance) | High (<1 nmol) | 0.1 to 5 nmol/well[3] | High | Not susceptible to steric hindrance, no pre-digestion of protein required, high accuracy.[2] | Proprietary reagents, may be more expensive than HABA. |
| ChromaLink™ Biotin | Uses a biotinylation reagent with a built-in UV-traceable chromophore, allowing direct quantification of biotin incorporation by measuring absorbance at 354 nm. | Spectrophotometric (Absorbance at 354 nm) | High | Wide | High | Non-destructive, simple, accurate, not an indirect measurement like HABA. | Requires the use of a specific biotinylation reagent. |
| Western Blot | Separation of biotinylated protein by SDS-PAGE, transfer to a membrane, and detection with enzyme-conjugated streptavidin. | Chemiluminescent or Colorimetric | High (ng range) | Semi-quantitative | Low | Provides information on the molecular weight of the biotinylated protein, widely available technique. | Semi-quantitative, laborious, not suitable for accurate quantification. |
| Dot Blot | Biotinylated protein is spotted directly onto a membrane and detected with enzyme-conjugated streptavidin. | Chemiluminescent or Colorimetric | High (ng range) | Semi-quantitative | High | Simple, fast, requires minimal sample. | Semi-quantitative, does not provide information on molecular weight. |
| ELISA | Immobilization of the biotinylated protein and detection with enzyme-conjugated streptavidin. | Colorimetric or Fluorometric | High (pg-ng range) | Quantitative | High | Highly sensitive and quantitative. | Can be more complex to set up than other methods. |
| Streptavidin Pull-down Assay | Capture of biotinylated proteins using streptavidin-coated beads, followed by elution and analysis (e.g., by SDS-PAGE). | Gel-based | High | Qualitative | Low | Confirms biotinylation and allows for subsequent analysis of the captured protein. | Qualitative, laborious. |
Experimental Protocols
HABA Assay Protocol
This protocol is a standard procedure for estimating the moles of biotin per mole of protein.
Materials:
-
HABA/Avidin solution
-
Biotinylated protein sample (with free biotin removed)
-
Phosphate-Buffered Saline (PBS)
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare HABA/Avidin Reagent: Prepare the HABA/Avidin solution according to the manufacturer's instructions.
-
Blank Measurement: Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm (A500) against a PBS blank. This is the A500 of the HABA/Avidin complex.
-
Sample Measurement: Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the reading to stabilize. Measure the absorbance at 500 nm. This is the A500 of the HABA/Avidin/Biotin sample.
-
Calculation: The concentration of biotin can be calculated using the Beer-Lambert law and the change in absorbance. The molar ratio of biotin to protein is then determined using the known protein concentration.
Western Blot Protocol for Biotinylated Protein Detection
This protocol provides a method to visualize biotinylated proteins.
Materials:
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffers
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
SDS-PAGE: Separate the biotinylated protein sample by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Incubate the membrane with a suitable dilution of streptavidin-HRP in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using an imaging system.
Visualizing the Workflows
HABA Assay Workflow
References
A Researcher's Guide to Assessing Protein Labeling with DBCO-SS-PEG4-Biotin and Its Alternatives
For researchers in drug development and molecular biology, the precise attachment of biotin to proteins and other biomolecules is a critical step in a multitude of applications, from affinity purification to sophisticated cellular imaging. DBCO-SS-PEG4-Biotin has emerged as a valuable reagent for this purpose, enabling the biotinylation of azide-modified molecules through a copper-free click chemistry reaction. The inclusion of a PEG4 spacer enhances solubility and reduces steric hindrance, while the disulfide (SS) bond allows for cleavage of the biotin tag under reducing conditions, providing experimental flexibility.
This guide provides a comprehensive comparison of the common methods used to assess the degree of labeling with this compound. We will delve into the experimental protocols for each method, present quantitative data to compare their performance, and discuss alternative biotinylation reagents.
Comparing the Methods: From Colorimetric Assays to Mass Spectrometry
The choice of method to determine the extent of biotinylation is crucial for ensuring the quality and consistency of your labeled proteins. The most common techniques include the HABA assay, fluorescence-based assays, and mass spectrometry.
Method Comparison
| Method | Principle | Sensitivity | Dynamic Range | Advantages | Disadvantages |
| HABA Assay | Colorimetric; biotin displaces HABA from avidin, causing a decrease in absorbance at 500 nm. | Lower | Narrow (e.g., 2-16 µM biotin) | Simple, rapid, and uses standard lab equipment. | Insufficient sensitivity and reproducibility for some applications; can be affected by interfering substances. |
| Fluorescence-Based Assays | Fluorometric; biotin binding to a fluorescently-labeled avidin derivative causes a change in fluorescence intensity. | Higher than HABA | Wider than HABA | More sensitive and requires less sample than the HABA assay. | Requires a fluorescence plate reader; can be affected by fluorescent contaminants or chromophoric proteins. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of the labeled protein or its peptide fragments to determine the mass shift caused by biotinylation. | Very High | Wide | Provides precise information on the degree of labeling and can identify specific labeling sites. | Requires specialized equipment and expertise; can be more time-consuming and expensive. |
Experimental Workflows and Protocols
To aid in the practical application of these methods, we provide detailed experimental protocols and workflows.
Workflow for Assessing Degree of Labeling
The general workflow for labeling a protein with this compound and subsequently assessing the degree of labeling is depicted below.
Caption: General workflow for protein biotinylation and assessment.
Experimental Protocol: HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay
This protocol is a common and straightforward method for estimating the degree of biotinylation.
-
**Re
A Researcher's Guide to Polyethylene Glycol (PEG) Spacer Length in Biotinylation Reagents
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for the success of a vast array of applications, from immunoassays to targeted drug delivery. Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone of life science research, largely due to the remarkably strong and specific interaction between biotin and avidin or streptavidin. The choice of biotinylation reagent, particularly the nature of the spacer arm that links biotin to the reactive group, can significantly influence the outcome of an experiment. This guide provides an objective comparison of biotinylation reagents featuring Polyethylene Glycol (PEG) spacers of varying lengths, supported by experimental data, to aid in the selection of the optimal reagent for your research needs.
The Advantage of the PEG Spacer
Polyethylene Glycol (PEG) has emerged as a superior spacer arm in biotinylation reagents compared to traditional hydrocarbon spacers. The inherent properties of PEG offer several key advantages:
-
Increased Solubility: PEG is a hydrophilic polymer, and its inclusion in a biotinylation reagent imparts enhanced water solubility to the reagent itself and, more importantly, to the resulting biotinylated molecule. This is particularly crucial when working with proteins that are prone to aggregation.[1][2]
-
Reduced Steric Hindrance: The long, flexible nature of the PEG spacer arm extends the biotin moiety away from the surface of the labeled molecule. This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin to the relatively deep biotin-binding pocket of avidin or streptavidin.[3][4]
-
Minimized Immunogenicity: PEG is known to be non-immunogenic.[1] The use of PEG spacers can reduce the potential for an immune response against the biotinylated molecule, a critical consideration in in vivo applications and drug development.
-
Enhanced Bioavailability and Stability: In the context of drug delivery, PEGylation can increase the hydrodynamic size of the biotinylated molecule, leading to a longer circulation half-life and improved stability by protecting it from proteolytic degradation.
The length of the PEG spacer is a critical parameter that can be optimized for specific applications to maximize these benefits.
Performance Comparison of Biotinylation Reagents with Different PEG Spacer Lengths
The selection of the optimal PEG spacer length is often application-dependent. While longer spacers generally provide greater flexibility and reduced steric hindrance, there can be a point of diminishing returns or even negative effects if the spacer becomes too long. The following tables summarize experimental data comparing the performance of biotinylation reagents with varying PEG spacer lengths in different applications.
Table 1: Effect of PEG Spacer Length on Receptor Binding Affinity
This table presents the half-maximal inhibitory concentration (IC50) values for bombesin (BBN) antagonist analogs conjugated with a NOTA chelator via PEG spacers of different lengths. A lower IC50 value indicates a higher binding affinity to the gastrin-releasing peptide receptor (GRPR).
| PEG Spacer Length | Number of PEG Units (n) | IC50 (nM) |
| Short | 2 | 3.1 ± 0.2 |
| 3 | 3.9 ± 0.3 | |
| Medium | 4 | 5.4 ± 0.4 |
| Long | 6 | 5.8 ± 0.3 |
Data from a study on 68Ga-Labeled NOTA-Conjugated Antagonistic Analogs of Bombesin. The results suggest that in this specific context, shorter PEG spacers resulted in higher binding affinity.
Table 2: Influence of PEG Spacer Length on Nanocarrier Uptake in Dendritic Cells
This table shows the cellular uptake of antibody-functionalized nanocarriers with different PEG linker molecular weights by dendritic cell subsets. Uptake is quantified by Mean Fluorescence Intensity (MFI) and the percentage of nanocarrier-positive (NC+) cells.
| PEG Linker Molecular Weight (kDa) | Target Cell Subset | Mean Fluorescence Intensity (MFI) | % of NC+ Cells |
| 0.65 | DC2.4 | Higher uptake | Higher frequency |
| 2 | DC2.4 | Lower uptake | Lower frequency |
| 5 | DC2.4 | Lowest uptake | Lowest frequency |
| 0.65 | BMDCs | Lower uptake | Lower frequency |
| 5 | BMDCs | Higher uptake | Higher frequency |
| 0.65 | Splenocytic cDC1 | Lower uptake | Lower frequency |
| 5 | Splenocytic cDC1 | Higher uptake | Higher frequency |
Data from a study on antibody-based nanocarrier targeting of dendritic cell subsets. These findings highlight that the optimal PEG spacer length for cellular targeting can be cell-type specific.
Table 3: Impact of PEG Spacer Length on Mechanically Stressed Adhesion
This table illustrates the fold improvement in microparticle binding frequency and bond lifetime under shear stress when using a long PEG spacer (PEG10000, ~80 nm) compared to a short PEG spacer (PEG3400) or direct chemisorption.
| Parameter | Fold Improvement with Long PEG Spacer |
| P-selectin-antibody adhesion frequency | Up to 4.5-fold |
| Bond lifetimes | Up to 7-fold |
Data from a study on lengthening adhesion bonds with poly(ethylene glycol) spacers. This demonstrates the significant advantage of longer PEG spacers in applications involving mechanical stress, such as vascular targeting.
Experimental Protocols
Protocol 1: General Procedure for Protein Biotinylation using NHS-PEG-Biotin
This protocol provides a general guideline for biotinylating proteins with an amine-reactive N-hydroxysuccinimide (NHS)-activated PEG-biotin reagent.
Materials:
-
Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-PEGn-Biotin reagent
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting column or dialysis cassette for buffer exchange
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine)
Procedure:
-
Reagent Preparation: Immediately before use, dissolve the NHS-PEGn-Biotin reagent in DMSO or DMF to a concentration of 10 mM.
-
Calculation of Reagent Volume: Calculate the volume of the 10 mM biotin reagent solution required to achieve the desired molar excess over the protein. A 20-fold molar excess is a common starting point for antibodies.
-
Biotinylation Reaction: Add the calculated volume of the biotin reagent solution to the protein solution. Ensure the final concentration of the organic solvent does not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.
-
Quenching (Optional): The reaction can be stopped by adding a quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess, non-reacted biotin reagent using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
Storage: Store the biotinylated protein under conditions that are optimal for the non-biotinylated protein.
Protocol 2: Cell Surface Protein Biotinylation
This protocol outlines the steps for labeling proteins on the surface of living cells.
Materials:
-
Cells in suspension or adherent in culture plates
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0
-
NHS-PEGn-Biotin reagent
-
Quenching solution (e.g., 100 mM glycine in PBS)
Procedure:
-
Cell Preparation: Wash the cells three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.
-
Resuspension: Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10^6 cells/mL.
-
Biotinylation: Add the NHS-PEGn-Biotin reagent to the cell suspension to a final concentration of 0.5-1 mg/mL.
-
Incubation: Incubate the cells on ice for 30 minutes with gentle mixing.
-
Quenching: Wash the cells three times with ice-cold quenching solution to stop the reaction and remove excess biotin reagent.
-
Downstream Processing: The biotinylated cells are now ready for lysis and subsequent analysis, such as affinity purification of the labeled surface proteins.
Protocol 3: Sandwich ELISA using a Biotinylated Detection Antibody
This protocol describes a typical workflow for a sandwich ELISA employing a biotinylated detection antibody.
Materials:
-
96-well microplate coated with a capture antibody
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Antigen standard and samples
-
Biotinylated detection antibody
-
Streptavidin-HRP (Horseradish Peroxidase) conjugate
-
TMB (3,3’,5,5’-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2 N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Procedure:
-
Blocking: Block the antibody-coated plate with blocking buffer for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Sample/Standard Incubation: Add 100 µL of standards and samples to the appropriate wells and incubate for 2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Detection Antibody Incubation: Add 100 µL of the diluted biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with wash buffer.
-
Streptavidin-HRP Incubation: Add 100 µL of diluted Streptavidin-HRP to each well and incubate for 20-60 minutes at room temperature, protected from light.
-
Washing: Wash the plate 5 times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well and incubate at room temperature in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Visualizing the Concepts and Workflows
To further illustrate the principles and procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Conceptual diagram illustrating how a long PEG spacer overcomes steric hindrance for efficient biotin-streptavidin binding.
Caption: Experimental workflow for protein biotinylation using an NHS-PEG-Biotin reagent.
Caption: A typical workflow for a sandwich ELISA using a biotinylated detection antibody.
Caption: A simplified workflow for affinity chromatography purification of a biotinylated protein.
References
A Head-to-Head Comparison of Cleavable Biotinylation Reagents: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective isolation and analysis of protein complexes is a cornerstone of discovery. Biotinylation, the process of attaching biotin to a target molecule for subsequent affinity purification, is a powerful technique in this endeavor. However, the strength of the biotin-streptavidin interaction often presents a challenge for the gentle elution of purified targets. Cleavable biotinylation reagents have emerged as an elegant solution, incorporating a labile linker that allows for the release of the target molecule under specific conditions. This guide provides a comprehensive head-to-head comparison of different cleavable biotinylation reagents, supported by experimental data and detailed protocols to inform the selection of the optimal reagent for your research needs.
Understanding the Landscape of Cleavable Biotinylation Reagents
Cleavable biotinylation reagents consist of three key components: a reactive group that targets a specific functional group on the biomolecule (e.g., primary amines, sulfhydryls), a biotin moiety for streptavidin binding, and a cleavable linker that connects the two. The nature of this linker dictates the cleavage strategy and is the primary basis for their classification. The most common classes of cleavable biotinylation reagents are:
-
Thiol-Cleavable Reagents: These reagents contain a disulfide bond within their spacer arm, which can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
-
Photocleavable Reagents: These reagents incorporate a photosensitive group, often a nitrobenzyl group, that breaks upon exposure to UV light at a specific wavelength.[1][2]
-
Acid-Cleavable Reagents: These linkers are designed to be stable at neutral pH but labile under acidic conditions. A prominent example is the dialkoxydiphenylsilane (DADPS)-based linker.[3][4]
-
Protease-Cleavable Reagents: These reagents feature a specific peptide sequence that can be recognized and cleaved by a particular protease, such as Tobacco Etch Virus (TEV) protease.
-
Dde-Based Reagents: These reagents utilize a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) linker, which is cleaved under mild conditions using hydrazine.[5]
Performance Comparison of Cleavable Biotinylation Reagents
The choice of a cleavable biotinylation reagent significantly impacts the efficiency of both target capture and release. The ideal reagent should exhibit high biotinylation efficiency, high cleavage efficiency under mild conditions that preserve the integrity of the target molecule, and low non-specific binding.
Below is a summary of quantitative data comparing the performance of different cleavable biotinylation reagents.
| Linker Type | Reagent Example | Cleavage Condition | Cleavage Efficiency (%) | Reference |
| Thiol-Cleavable (Disulfide) | Sulfo-NHS-SS-Biotin | 50 mM DTT | ~99.5% (for cleavage and carbamidomethylation) | |
| Photocleavable | Photocleavable Biotin | UV light (365 nm), 30 min | >99% release | |
| Acid-Cleavable (DADPS) | DADPS-Biotin | 10% Formic Acid, 30 min | >98% | |
| Dde-Based | Dde-Biotin-Azide | 2% Hydrazine, 90 min | ~98% of proteins identified in triplicate | |
| Protease-Cleavable | Biotinylated TEV Protease | TEV Protease | >85% of 3 µg of control substrate in 1 hour |
Note: Cleavage efficiencies can vary depending on the specific protein, experimental conditions, and method of quantification.
Experimental Protocols
General Experimental Workflow for Comparing Biotinylation Reagents
This protocol outlines a general workflow for comparing the efficiency of different cleavable biotinylation reagents.
Caption: General workflow for comparing cleavable biotinylation reagents.
1. Protein Preparation:
-
Prepare a stock solution of your protein of interest (e.g., 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0). If your buffer contains primary amines like Tris, perform a buffer exchange using a desalting column.
2. Biotinylation Reaction:
-
For each cleavable biotinylation reagent to be tested, prepare a stock solution according to the manufacturer's instructions (typically in DMSO or DMF).
-
Add a molar excess of the biotinylation reagent to the protein solution. A starting point is a 20-fold molar excess for a 2 mg/mL protein solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.
-
Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to consume any unreacted reagent.
3. Removal of Excess Biotin:
-
Remove non-reacted biotinylation reagent using a desalting column equilibrated with a suitable buffer (e.g., PBS).
4. Affinity Purification:
-
Add streptavidin-conjugated beads to the biotinylated protein solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle rotation to allow binding.
-
Wash the beads several times with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove non-specifically bound proteins.
5. Cleavage and Elution:
-
Resuspend the beads in a cleavage buffer specific to the biotinylation reagent used:
-
Thiol-Cleavable: 50 mM DTT in PBS, incubate for 30-60 minutes at room temperature.
-
Photocleavable: Resuspend in a suitable buffer and expose to UV light (e.g., 365 nm) for the recommended duration (e.g., 10-30 minutes).
-
Acid-Cleavable: 5-10% formic acid, incubate for 30-60 minutes at room temperature.
-
Protease-Cleavable: Add the specific protease (e.g., TEV protease) in its recommended buffer and incubate as per the enzyme's protocol.
-
Dde-Based: 2% aqueous hydrazine, incubate for 1-2 hours at room temperature.
-
-
Collect the supernatant containing the eluted protein.
6. Analysis:
-
Quantify the amount of eluted protein using a standard protein assay (e.g., Bradford or BCA assay).
-
Analyze the eluted protein by SDS-PAGE and Western blot to assess purity and confirm the presence of the target protein.
-
Biotinylation Efficiency Quantification (HABA Assay): Before affinity purification, the degree of biotinylation can be quantified using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. The HABA-avidin complex has a characteristic absorbance at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA dye, causing a decrease in absorbance that is proportional to the amount of biotin present.
Cleavage Mechanisms of Different Biotinylation Reagents
The following diagrams illustrate the cleavage mechanisms for the different types of cleavable linkers.
Caption: Cleavage mechanisms of various biotinylation reagents.
Application in a Signaling Pathway Context
Cleavable biotinylation reagents are invaluable for studying protein-protein interactions within signaling pathways. For example, to identify the interaction partners of a specific cell surface receptor upon ligand binding.
Caption: Identifying protein interactors using cleavable biotinylation.
In this workflow, cell surface proteins are first labeled with a membrane-impermeable cleavable biotinylation reagent. Upon ligand stimulation, the receptor interacts with its binding partners. After cell lysis, the entire protein complex is purified using streptavidin beads. Finally, the complex is released from the beads by cleaving the biotin linker, and the interacting proteins can be identified by mass spectrometry.
Conclusion
The selection of a cleavable biotinylation reagent is a critical decision in the design of experiments aimed at protein purification and analysis. Thiol-cleavable reagents offer a cost-effective and efficient option for many applications. Photocleavable and acid-cleavable reagents provide orthogonal cleavage strategies that can be advantageous when reducing agents or pH extremes need to be avoided. Protease-cleavable and Dde-based linkers offer highly specific and mild elution conditions, respectively. By carefully considering the nature of the target protein, the downstream applications, and the quantitative data presented in this guide, researchers can confidently choose the most appropriate cleavable biotinylation reagent to advance their scientific discoveries.
References
- 1. moleculardepot.com [moleculardepot.com]
- 2. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. TEV Protease, Biotin tagged recombinant protein, aqueous solution [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Validating Disulfide Bond Integrity Post-Conjugation
For Researchers, Scientists, and Drug Development Professionals
The integrity of disulfide bonds following the conjugation of drugs to antibodies is a critical quality attribute (CQA) that directly impacts the stability, efficacy, and safety of Antibody-Drug Conjugates (ADCs). Ensuring that the conjugation process has not compromised these vital structural linkages is paramount. This guide provides an objective comparison of key analytical techniques used to validate disulfide bond integrity, supported by experimental data and detailed protocols.
Comparison of Analytical Methods
The selection of an appropriate analytical method for assessing disulfide bond integrity depends on various factors, including the specific information required (qualitative or quantitative), the desired throughput, and the available instrumentation. The following table summarizes the performance of the most common techniques.
| Feature | Mass Spectrometry (MS) | Reverse-Phase HPLC (RP-HPLC) | SDS-PAGE | Ellman's Assay |
| Principle | Measures the mass-to-charge ratio of intact, reduced, or fragmented ADC to identify modifications and confirm connectivity. | Separates ADC species based on hydrophobicity. Can be run under reducing or non-reducing conditions. | Separates proteins based on molecular weight under denaturing conditions (with or without a reducing agent). | Colorimetric assay that quantifies free sulfhydryl (-SH) groups. |
| Information Provided | Detailed structural information, including drug-to-antibody ratio (DAR), location of conjugation, and confirmation of disulfide linkages.[1][2] | DAR, presence of fragments, and assessment of heterogeneity.[3][4] | Presence of inter-chain disulfide bonds, fragmentation, and estimation of molecular weight. | Quantification of free thiols, indicating incomplete disulfide bond formation or reduction.[5] |
| Throughput | Lower to moderate, depending on the complexity of the experiment. | High | High | High |
| Quantitation | Quantitative, providing precise DAR values and relative abundance of species. | Quantitative, with good accuracy and precision for DAR determination. | Semi-quantitative, based on band intensity. | Quantitative, with a limit of detection around 3 µmol/L. |
| Strengths | High resolution and sensitivity, providing detailed structural insights. | Robust, reproducible, and widely available. | Simple, rapid, and accessible for a coarse assessment of integrity. | Fast, inexpensive, and specific for free thiols. |
| Limitations | Complex data analysis and potential for ion suppression. | May not resolve all isoforms and can be affected by the hydrophobicity of the drug. | Low resolution and provides no information on specific cysteine pairings. | Indirect method for assessing disulfide bonds; susceptible to interference from other reducing agents. |
| Sample Requirement | Typically in the microgram range (e.g., ~40 µg for intact and peptide mapping). | Microgram quantities per injection. | Microgram quantities per lane. | Can require larger amounts of protein (up to ~235 µg) for reliable quantification. |
Experimental Protocols & Workflows
Detailed methodologies are essential for obtaining reliable and reproducible results. Below are standardized protocols and workflows for the key analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry offers unparalleled detail in the characterization of ADCs. Both native and denaturing liquid chromatography-mass spectrometry (LC-MS) approaches are employed to assess the integrity of disulfide bonds.
Native LC-MS Workflow
Caption: Workflow for Native LC-MS Analysis of ADCs.
Denaturing (Reversed-Phase) LC-MS Workflow
Caption: Workflow for Denaturing LC-MS Analysis of ADCs.
Detailed Protocol: Native and Denaturing LC-MS
-
Sample Preparation:
-
Native LC-MS: Exchange the ADC sample into a volatile buffer such as 100 mM ammonium acetate, pH 6.9, using a desalting column. The final concentration should be approximately 5 mg/mL.
-
Denaturing (Reduced) LC-MS: Dilute the ADC to 0.2 mg/mL in 100 mM Tris-HCl, pH 8. Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 60°C for 1 hour to reduce the disulfide bonds.
-
-
LC Separation:
-
Native LC-MS: Use a size-exclusion chromatography (SEC) column (e.g., Agilent BioSEC-3, 3 µm, 300 Å, 7.8 x 300 mm) with an isocratic mobile phase of 100 mM ammonium acetate at a flow rate of 1 mL/min.
-
Denaturing (Reduced) LC-MS: Employ a reversed-phase column (e.g., Agilent AdvanceBio RP-mAb C4, 3.5 µm, 150 mm x 2.1 mm) with a gradient of mobile phase A (0.1% TFA in water) and mobile phase B (0.1% TFA in acetonitrile). A typical gradient runs from 25% to 50% B over 12 minutes at a flow rate of 0.3 mL/min and a column temperature of 90°C.
-
-
Mass Spectrometry:
-
Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Native MS: Operate the MS in extended mass range mode (e.g., 2 GHz) with a capillary voltage of 3500 V and a fragmentor voltage of 350 V.
-
Denaturing MS: Operate the MS in high-resolution mode (e.g., 4 GHz) with similar source parameters, adjusting the fragmentor voltage to 200 V for fragments.
-
-
Data Analysis:
-
Acquire the data in profile mode.
-
Use appropriate software (e.g., MassHunter with BioConfirm) to deconvolute the raw mass spectra to obtain the zero-charge mass of the intact ADC (native MS) or the individual light and heavy chains (denaturing MS).
-
Calculate the drug-to-antibody ratio (DAR) based on the mass shifts corresponding to the conjugated drug-linker.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
SDS-PAGE is a fundamental technique for assessing the molecular weight and purity of proteins. By running samples under both non-reducing and reducing conditions, the integrity of inter-chain disulfide bonds can be evaluated.
SDS-PAGE Workflow
Caption: Workflow for Reducing and Non-Reducing SDS-PAGE.
Detailed Protocol: Reducing and Non-Reducing SDS-PAGE
-
Sample Preparation:
-
Prepare two aliquots of the ADC sample (2-3 µg of protein per lane is optimal).
-
Non-Reducing: To one aliquot, add 3X non-reducing SDS loading buffer (e.g., NEB #B7703S).
-
Reducing: To the second aliquot, add 3X reducing SDS loading buffer containing a reducing agent like DTT or β-mercaptoethanol.
-
Heat both samples at 95°C for 5 minutes.
-
-
Gel Electrophoresis:
-
Load the prepared samples and a molecular weight marker onto a polyacrylamide gel (e.g., 10-20% Tris-Glycine gel).
-
Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage (e.g., 130-200V) until the dye front reaches the bottom of the gel.
-
-
Visualization:
-
Carefully remove the gel from the cassette.
-
Stain the gel with a suitable protein stain, such as Coomassie Brilliant Blue, and then destain to visualize the protein bands.
-
-
Analysis:
-
Non-Reducing Lane: An intact, properly disulfide-bonded ADC will appear as a single major band at a high molecular weight (e.g., ~150 kDa for an IgG). The presence of lower molecular weight bands may indicate fragmentation.
-
Reducing Lane: The disulfide bonds are broken, and the ADC will separate into its constituent heavy and light chains. For an IgG, this will result in bands around 50 kDa (heavy chain) and 25 kDa (light chain). The absence of the intact ~150 kDa band confirms the effectiveness of the reducing agent.
-
Ellman's Assay
Ellman's assay is a rapid and simple colorimetric method for the quantification of free sulfhydryl groups. This assay is useful for determining if the conjugation process has resulted in the unintended reduction of disulfide bonds.
Ellman's Assay Workflow
Caption: Workflow for Ellman's Assay.
Detailed Protocol: Ellman's Assay
-
Reagent Preparation:
-
Reaction Buffer: Prepare 0.1 M sodium phosphate buffer, pH 8.0.
-
Ellman's Reagent (DTNB) Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Cysteine Standards: Prepare a stock solution of L-cysteine (e.g., 1.5 mM) in the Reaction Buffer. Create a series of dilutions to generate a standard curve (e.g., 0 to 1.5 mM).
-
-
Assay Procedure:
-
In a 96-well plate or test tubes, add your ADC sample, cysteine standards, and a blank (Reaction Buffer only).
-
Add the Ellman's Reagent Solution to each well/tube. A typical ratio is 50 µL of reagent to 250 µL of sample/standard.
-
Mix well and incubate at room temperature for 15 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each sample and standard at 412 nm using a spectrophotometer.
-
Subtract the absorbance of the blank from all readings.
-
Plot the absorbance of the cysteine standards versus their known concentrations to create a standard curve.
-
Determine the concentration of free sulfhydryl groups in your ADC sample by interpolating its absorbance value on the standard curve.
-
By employing these validated methods, researchers can confidently assess the integrity of disulfide bonds post-conjugation, ensuring the quality and consistency of their antibody-drug conjugates.
References
- 1. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Safety Operating Guide
Navigating the Disposal of DBCO-SS-PEG4-Biotin: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper disposal of specialized chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of DBCO-SS-PEG4-Biotin, a biotinylation reagent featuring a cleavable disulfide bond. Adherence to these protocols is essential for minimizing risk and ensuring compliance with institutional and regulatory standards.
I. Understanding the Compound: Key Safety and Handling Data
-
Polyethylene Glycol (PEG): Generally regarded as non-hazardous and biodegradable.[1][2] However, it is important to note that PEG compounds should not be released into wastewater systems as they can impact the biological and chemical oxygen demand in treatment processes.[2]
-
Biotin (Vitamin H): A naturally occurring vitamin that is not considered a hazardous material.
-
Disulfide Bond (-SS-): This functional group is the most reactive part of the molecule in the context of disposal. It can be cleaved by reducing agents.[3][4] Small quantities of similar sulfur-containing compounds like thiols and sulfides can be chemically treated through oxidation, for instance, with sodium hypochlorite (bleach).
Given these components, pure, uncontaminated this compound is not expected to be classified as a highly hazardous substance. However, the primary consideration for its disposal is whether it has been mixed with or exposed to any hazardous materials during its use.
Quantitative Data Summary:
| Property | Value/Information | Source |
| Appearance | White to grey amorphous solid | |
| Solubility | Soluble in DMSO, DMF, DCM, THF, Chloroform | |
| Storage | Store at -20°C, desiccated | |
| Primary Disposal Route | Non-hazardous chemical waste (pending institutional evaluation) | General Guidance |
| Pre-treatment Option | Chemical cleavage of disulfide bond |
II. Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to ensure safety and compliance, but it is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and local regulations.
1. Waste Identification and Segregation:
-
Uncontaminated Waste: If the this compound is in its pure, unused form or has only been in contact with non-hazardous materials, it can likely be disposed of as non-hazardous chemical waste.
-
Contaminated Waste: If the reagent has been mixed with any hazardous substances (e.g., toxic solvents, heavy metals, cytotoxic agents), the entire mixture must be treated as hazardous waste. The disposal of this contaminated waste must follow the specific protocols for the hazardous components.
-
Segregation: Do not mix waste containing this compound with other waste streams until compatibility has been confirmed.
2. Optional Pre-treatment for Disulfide Bond Cleavage:
For an added layer of safety and to mitigate any potential reactivity, a pre-treatment step to cleave the disulfide bond can be performed, especially for larger quantities of the pure compound.
-
Method: The disulfide bond can be reduced by common laboratory reducing agents such as Dithiothreitol (DTT), 2-Mercaptoethanol (BME), or Tris(2-carboxyethyl)phosphine (TCEP).
-
Procedure:
-
In a designated chemical fume hood, dissolve the this compound waste in a suitable buffer or solvent.
-
Add an excess of the chosen reducing agent.
-
Allow the reaction to proceed for a sufficient time to ensure complete cleavage (this can be monitored by analytical methods if necessary).
-
The resulting solution, now containing the cleaved components, should still be collected and disposed of as chemical waste.
-
3. Final Disposal:
-
Containerization: Place the this compound waste (pre-treated or not) into a clearly labeled, sealed, and appropriate chemical waste container.
-
Labeling: The label should clearly state "Non-Hazardous Chemical Waste: this compound" (or "Hazardous Waste" if contaminated, specifying the hazardous components).
-
Collection: Arrange for the collection of the waste container by your institution's EHS department or a licensed chemical waste disposal contractor.
Important Considerations:
-
Do not dispose of this compound, or any of its solutions, down the drain.
-
Do not dispose of this chemical in the regular trash.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this chemical for disposal.
III. Visualizing the Disposal Workflow
To aid in the decision-making process for the proper disposal of this compound, the following workflow diagram is provided.
Caption: Decision workflow for the proper disposal of this compound.
By following these structured procedures and consulting with institutional safety experts, researchers can ensure the safe and environmentally conscious disposal of this compound, thereby upholding the highest standards of laboratory practice.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
